Acetyl-ACTH (4-24) (human, bovine, rat)
Description
BenchChem offers high-quality Acetyl-ACTH (4-24) (human, bovine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-ACTH (4-24) (human, bovine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C123H193N37O26S |
|---|---|
Poids moléculaire |
2638.1 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C123H193N37O26S/c1-69(2)99(156-112(177)93-39-25-56-158(93)117(182)87(35-17-21-52-127)144-97(164)66-139-102(167)90(62-75-64-138-79-31-13-12-30-78(75)79)152-106(171)84(37-23-54-136-122(130)131)147-110(175)89(60-73-28-10-9-11-29-73)151-111(176)91(63-76-65-134-68-141-76)153-107(172)85(46-47-98(165)166)148-108(173)86(48-59-187-8)142-72(7)161)114(179)140-67-96(163)143-80(32-14-18-49-124)103(168)145-81(33-15-19-50-125)104(169)146-83(36-22-53-135-121(128)129)105(170)150-88(38-24-55-137-123(132)133)118(183)159-57-26-40-94(159)113(178)157-101(71(5)6)115(180)149-82(34-16-20-51-126)109(174)155-100(70(3)4)116(181)154-92(61-74-42-44-77(162)45-43-74)119(184)160-58-27-41-95(160)120(185)186/h9-13,28-31,42-45,64-65,68-71,80-95,99-101,138,162H,14-27,32-41,46-63,66-67,124-127H2,1-8H3,(H,134,141)(H,139,167)(H,140,179)(H,142,161)(H,143,163)(H,144,164)(H,145,168)(H,146,169)(H,147,175)(H,148,173)(H,149,180)(H,150,170)(H,151,176)(H,152,171)(H,153,172)(H,154,181)(H,155,174)(H,156,177)(H,157,178)(H,165,166)(H,185,186)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137)/t80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,99-,100-,101-/m0/s1 |
Clé InChI |
ASOMQCYJAXOHNE-GIOJMMERSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C |
Séquence |
MEHFRWGKPVGKKRRPVKVYP |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Biological Function of Acetyl-ACTH (4-24) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological function of the Acetyl-ACTH (4-24) peptide. Acetyl-ACTH (4-24) is a synthetic fragment of the naturally occurring proopiomelanocortin (POMC) peptide, adrenocorticotropic hormone (ACTH).[1][2][3] This document details its primary mechanism of action as a melanocortin receptor agonist, focusing on its interaction with the Melanocortin 1 Receptor (MC1R).[1][2][3] Included are summaries of its signaling pathways, available quantitative data on related compounds, and detailed experimental protocols for its study. Visual diagrams of key pathways and workflows are provided to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and biological significance of this peptide.
Introduction
Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the adrenocorticotropic hormone (ACTH).[1][2][3] ACTH itself is a crucial hormone produced in the anterior pituitary gland from the precursor molecule proopiomelanocortin (POMC).[4][5] While full-length ACTH is primarily known for its role in stimulating the adrenal cortex to produce cortisol, its various fragments, including Acetyl-ACTH (4-24), exhibit distinct biological activities.[4][5] The primary focus of research on Acetyl-ACTH (4-24) has been its function as an agonist of the melanocortin receptors (MCRs), with a particular affinity for the Melanocortin 1 Receptor (MC1R).[1][2][3] The melanocortin system, comprising five distinct G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function.[6][7]
Mechanism of Action
The principal mechanism of action for Acetyl-ACTH (4-24) is its agonistic activity at the MC1R.[1][2][3] The MC1R is predominantly expressed on the surface of melanocytes and is a key regulator of skin pigmentation.[8] Upon binding to MC1R, agonists like Acetyl-ACTH (4-24) initiate a signaling cascade that leads to the production of eumelanin, a dark photoprotective pigment.[8]
Beyond its role in pigmentation, MC1R activation is also associated with anti-inflammatory effects.[6] The binding of melanocortin peptides to MC1R on various immune cells can modulate inflammatory responses. While direct evidence for Acetyl-ACTH (4-24) in immunomodulation is limited, its agonism at MC1R suggests a potential role in this area.
Signaling Pathways
The activation of MC1R by Acetyl-ACTH (4-24) primarily triggers the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[8] This is a canonical pathway for many G protein-coupled receptors (GPCRs) of the Gs alpha subunit family.
The key steps in this pathway are:
-
Receptor Binding: Acetyl-ACTH (4-24) binds to the extracellular domain of the MC1R.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit dissociates from the beta-gamma subunits and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cAMP.[8]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]
-
Downstream Effects: PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). In melanocytes, this cascade ultimately leads to the increased transcription of genes involved in melanin (B1238610) synthesis, such as tyrosinase.[9]
Below is a DOT language script for a diagram illustrating this signaling pathway.
Caption: MC1R Signaling Pathway for Acetyl-ACTH (4-24).
Quantitative Data
Table 1: Binding Affinities (Ki, nM) of ACTH and Related Peptides at Melanocortin Receptors
| Peptide | MC1R | MC3R | MC4R | MC5R | Reference |
| α-MSH | ~1 | ~10 | ~10 | ~1 | [10] |
| ACTH (1-24) | ~1 | ~5 | ~20 | ~2 | [11] |
| Acetyl-ACTH (4-24) | Data not available | Data not available | Data not available | Data not available |
Note: Values are approximate and can vary depending on the assay conditions. α-MSH and ACTH (1-24) are included for comparative purposes.
Table 2: Functional Potencies (EC50, nM) of ACTH and Related Peptides at Melanocortin Receptors
| Peptide | MC1R | MC3R | MC4R | MC5R | Reference |
| α-MSH | ~0.2 | ~5 | ~5 | ~0.5 | [10] |
| ACTH (1-24) | ~0.3 | ~10 | ~30 | ~1 | [11] |
| Acetyl-ACTH (4-24) | Data not available | Data not available | Data not available | Data not available |
Note: Values are approximate and can vary depending on the assay conditions. α-MSH and ACTH (1-24) are included for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological function of melanocortin receptor agonists like Acetyl-ACTH (4-24).
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Materials:
-
Cells or membranes expressing the target melanocortin receptor (e.g., HEK293 cells transfected with MC1R).
-
Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).
-
Unlabeled competitor ligand (Acetyl-ACTH (4-24)).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare cell membranes from cells overexpressing the receptor of interest.
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (Acetyl-ACTH (4-24)) to the wells.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to the Ki value.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the production of intracellular cAMP, indicating agonist activity.
Materials:
-
Cells expressing the target melanocortin receptor.
-
Acetyl-ACTH (4-24) at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or RIA-based).
-
Lysis buffer.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add increasing concentrations of Acetyl-ACTH (4-24) to the wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen kit.
-
Plot the cAMP concentration against the ligand concentration and use non-linear regression to determine the EC50 value.
Below is a DOT language script for a diagram illustrating a general experimental workflow for a cell-based functional assay.
Caption: General workflow for a cell-based functional assay.
Conclusion
Acetyl-ACTH (4-24) is a biologically active peptide fragment that primarily functions as an agonist at the Melanocortin 1 Receptor, activating the cAMP signaling pathway. While its precise quantitative pharmacology is not yet fully elucidated, its relationship to ACTH and other melanocortin peptides suggests a significant potential for influencing physiological processes regulated by the melanocortin system, particularly in the realms of pigmentation and inflammation. Further research is warranted to fully characterize the binding and functional profiles of Acetyl-ACTH (4-24) at all melanocortin receptors to better understand its biological role and explore its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to pursue these investigations.
References
- 1. biocat.com [biocat.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isthongkong.com [isthongkong.com]
- 4. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACTH/cAMP-Mediated Skin Pigmentation Caused by 5-Fluorouracil Administration [jstage.jst.go.jp]
- 10. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Acetyl-ACTH (4-24)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Acetyl-ACTH (4-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This acetylated 21-amino acid peptide is an agonist at the melanocortin-1 receptor (MC1R). The methodologies detailed herein are grounded in established solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) techniques, which are the standards in the field for producing high-purity synthetic peptides.
Core Concepts in Acetyl-ACTH (4-24) Synthesis
The synthesis of Acetyl-ACTH (4-24) is most effectively achieved through Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc protecting group on the N-terminus of the incoming amino acid is stable to the coupling conditions but can be readily removed by a mild base, typically piperidine (B6355638), to allow for the next coupling cycle.
The synthesis workflow can be conceptualized as a series of repeating cycles, each consisting of deprotection, washing, coupling, and further washing steps. Once the desired peptide sequence is assembled, the N-terminus is acetylated. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to a high degree using RP-HPLC.
Experimental Protocols
Materials and Reagents
The following table outlines the key materials and reagents required for the synthesis and purification of Acetyl-ACTH (4-24).
| Reagent/Material | Specification | Purpose |
| Resin | Rink Amide resin | To generate a C-terminal amide on the peptide. |
| Amino Acids | Fmoc-protected amino acids with acid-labile side-chain protection | Building blocks for the peptide chain. |
| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) | To activate the carboxylic acid of the incoming amino acid for amide bond formation. |
| Base (Coupling) | DIPEA (N,N-Diisopropylethylamine) | To maintain basic conditions during the coupling reaction. |
| Deprotection Reagent | 20% Piperidine in DMF (N,N-Dimethylformamide) | To remove the Fmoc protecting group from the N-terminus of the peptide chain. |
| Acetylation Reagent | Acetic anhydride (B1165640) in DMF | To acetylate the N-terminus of the completed peptide chain. |
| Cleavage Cocktail | Reagent B: TFA (Trifluoroacetic acid) / Phenol / Water / TIPS (Triisopropylsilane) (88:5:5:2 v/v/v/v) | To cleave the peptide from the resin and remove side-chain protecting groups. |
| Purification Solvents | Acetonitrile (ACN) and ultrapure water, both with 0.1% TFA | Mobile phases for RP-HPLC. |
| Purification Column | Preparative C18 RP-HPLC column | Stationary phase for peptide purification. |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of Fmoc-SPPS for the synthesis of Acetyl-ACTH (4-24).
Caption: Fmoc-SPPS workflow for Acetyl-ACTH (4-24) synthesis.
Detailed Protocol:
-
Resin Preparation: Start with Rink Amide resin. Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent like HBTU or HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and allow it to react for 1-2 hours. The completion of the reaction can be monitored using a Kaiser (ninhydrin) test.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the ACTH (4-24) sequence, from the C-terminus to the N-terminus.
-
N-Terminal Acetylation: After the final amino acid has been coupled and deprotected, treat the resin-bound peptide with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes. This will acetylate the N-terminal amine.
-
Final Washing and Drying: Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection and Lyophilization: Centrifuge the suspension to pellet the crude peptide, wash the pellet with cold diethyl ether, and then lyophilize to obtain a dry powder.
Purification and Analysis Workflow
The crude peptide is purified by RP-HPLC, and the purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.
Caption: Purification and analysis workflow for Acetyl-ACTH (4-24).
Detailed Protocol:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of mobile phase A (e.g., 0.1% TFA in water).
-
Preparative RP-HPLC: Purify the crude peptide on a preparative C18 column using a linear gradient of mobile phase B (e.g., 0.1% TFA in acetonitrile) in mobile phase A. A typical gradient might be 5-65% B over 60 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance profile at 214 nm or 280 nm.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC on a C18 column to determine their purity.
-
Identity Confirmation: Confirm the identity of the peptide in the pure fractions by mass spectrometry to ensure it matches the expected molecular weight of Acetyl-ACTH (4-24).
-
Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final pure peptide as a white, fluffy powder.
Quantitative Data Summary
While specific yields can vary depending on the efficiency of each coupling step and handling, the following table provides expected ranges for a successful synthesis.
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 30-50% (based on initial resin loading) | Gravimetric analysis |
| Final Purity | >95% | Analytical RP-HPLC |
| Molecular Weight | ~2638.19 g/mol (for the specified sequence) | Mass Spectrometry (e.g., ESI-MS) |
Concluding Remarks
The synthesis and purification of Acetyl-ACTH (4-24) is a multi-step process that requires careful execution of established SPPS and RP-HPLC protocols. The methods outlined in this guide provide a robust framework for obtaining this peptide in high purity, suitable for a range of research and development applications. Adherence to best practices in peptide chemistry, including careful monitoring of reaction completion and meticulous purification, is paramount to achieving a successful outcome.
An In-Depth Technical Guide to Human Acetyl-ACTH (4-24)
Introduction
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced and secreted by the anterior pituitary gland. It is a central component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily responsible for stimulating the adrenal cortex to produce and release cortisol.[1][2][3] ACTH is derived from the precursor molecule pro-opiomelanocortin (POMC), which also gives rise to other biologically active peptides, including α-melanocyte-stimulating hormone (α-MSH).[4][5]
Synthetic fragments of ACTH are invaluable tools for investigating structure-activity relationships, receptor interactions, and exploring therapeutic applications beyond steroidogenesis. This guide focuses on the specific fragment, human Acetyl-ACTH (4-24), providing a detailed overview of its structure, sequence, and relevant experimental methodologies for its study. This peptide, which encompasses the core melanocortin receptor binding motif (His-Phe-Arg-Trp), is noted as an agonist at the melanocortin-1 receptor (MC1R).[5][6]
Structure and Sequence
Acetyl-ACTH (4-24) is a synthetic peptide corresponding to the amino acid residues 4 through 24 of the native human ACTH sequence, with a key modification at its N-terminus.
-
Sequence: The primary amino acid sequence is Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro.
-
N-Terminal Modification: The N-terminal methionine residue is acetylated (Ac-). This modification is significant as natural α-MSH, which shares the initial sequence of ACTH, is also N-terminally acetylated, a feature that can influence receptor affinity and peptide stability.[4]
-
Full Name: Acetyl-Methionyl-Glutamyl-Histidyl-Phenylalanyl-Arginyl-Tryptophyl-Glycyl-Lysyl-Prolyl-Valyl-Glycyl-Lysyl-Lysyl-Arginyl-Arginyl-Prolyl-Valyl-Lysyl-Valyl-Tyrosyl-Proline.
Quantitative Data
The physicochemical and biochemical properties of Acetyl-ACTH (4-24) are summarized below. While comprehensive binding data for this specific fragment across all melanocortin receptors is not extensively published, related fragments provide insight into its likely binding characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂₃H₁₉₃N₃₇O₂₆S | N/A |
| Molecular Weight | 2638.15 g/mol | N/A |
| Amino Acid Sequence | Ac-MEHFRWGKPVGKKRRPVKVYP | [7] |
| Receptor Activity | Agonist at the Melanocortin-1 Receptor (MC1R) | [5][6] |
| Related Fragment Affinity | ACTH (11-24) binds to rat adrenal cortex membranes with a dissociation constant (Kd) of 1.8 ± 0.1 nM. | [8] |
| Related Fragment Affinity | The core binding motif ACTH (15-18) (KKRR) binds to rat adrenal cortex membranes with a Kd of 2.1 ± 0.1 nM. | [8] |
Biological Context and Signaling Pathway
Full-length ACTH primarily exerts its effects by binding to the melanocortin-2 receptor (MC2R), which is highly expressed in the adrenal cortex.[3][4] This interaction initiates a G-protein coupled signaling cascade. Upon ACTH binding, the MC2R activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets. These targets include the steroidogenic acute regulatory (StAR) protein and various enzymes (e.g., P450scc) involved in the conversion of cholesterol to steroid hormones like cortisol.[1][9]
Fragments like Acetyl-ACTH (4-24) are known to interact with other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) with varying affinities, mediating a range of other biological effects.[4][10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, characterization, and in vitro analysis of Acetyl-ACTH (4-24).
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the synthesis of Acetyl-ACTH (4-24) using standard Fmoc-based solid-phase chemistry.[11][12]
1. Resin Selection and Preparation:
-
Select a suitable solid support, such as Rink Amide resin, if a C-terminal amide is desired, or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid.[13] For this sequence ending in Proline, Wang resin or 2-chlorotrityl chloride resin is appropriate.
-
Weigh 100-200 mg of resin and place it in a fritted reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for at least 30-60 minutes at room temperature.[13] After swelling, drain the DMF.
2. First Amino Acid Loading (Fmoc-Pro-OH):
-
Dissolve 3-5 equivalents (relative to resin loading capacity) of Fmoc-Pro-OH in DMF.
-
Add an equivalent amount of a coupling agent like HBTU/HOBt and 2 equivalents of a base such as N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x) to remove excess reagents.
3. Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (from Tyr-23 to Met-4), perform the following cycle:
-
Fmoc Deprotection: Add a solution of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh 20% piperidine/DMF solution. Agitate for another 15-20 minutes.[14]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-6x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with coupling reagents (e.g., HBTU/HOBt/DIEA or HATU/HOAt/DIEA) in DMF for 5-10 minutes.[13]
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is absent). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
4. N-Terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Methionine, wash the resin thoroughly with DMF.
-
Prepare an acetylation cocktail consisting of acetic anhydride (B1165640) (10 eq) and DIEA (10 eq) in DMF.
-
Add the cocktail to the resin and agitate for 30-60 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and finally methanol (B129727) (3x).
-
Dry the resin under a high vacuum for several hours.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[14]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin to collect the cleavage solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the resulting crude peptide pellet under vacuum.
Purification by RP-HPLC
The crude peptide must be purified to remove truncated sequences and byproducts from the synthesis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method.[1][15][16]
1. System Preparation:
-
Column: Use a semi-preparative C18 column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Filter and degas both mobile phases before use.
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
2. Sample Preparation:
-
Dissolve the crude peptide pellet in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN or acetic acid can be added.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
3. Chromatographic Separation:
-
Inject the filtered sample onto the equilibrated column.
-
Run a linear gradient of increasing Mobile Phase B concentration. A typical scouting gradient might be 5% to 65% B over 40-60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak, which should represent the full-length product.
4. Product Recovery:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize (freeze-dry) the pooled fractions to remove the water, ACN, and TFA, yielding the purified peptide as a white, fluffy powder.
Characterization by Mass Spectrometry
Confirm the identity and purity of the final product.
1. Sample Preparation:
-
Dissolve a small amount of the lyophilized peptide in a 50:50 water/acetonitrile solution.
2. Mass Analysis:
-
Use either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For MALDI-TOF, co-crystallize the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and analyze.
-
For LC-MS, inject the sample into an analytical HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).[17]
-
Expected Result: The observed mass should match the calculated theoretical mass of Acetyl-ACTH (4-24) (2638.15 Da). The purity can be estimated from the relative peak area in the LC chromatogram.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Acetyl-ACTH (4-24) for a specific melanocortin receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human melanocortin receptor of interest (e.g., MC1R).
-
Radioligand: A high-affinity ligand for the receptor, such as [¹²⁵I]-[Nle⁴, D-Phe⁷]-α-MSH.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Test Compound: Purified Acetyl-ACTH (4-24) at a range of concentrations.
-
Non-specific binding control: A high concentration (e.g., 1 µM) of a known, unlabeled ligand (e.g., unlabeled α-MSH).
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test peptide (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
For total binding wells, add only buffer instead of the test peptide.
-
For non-specific binding wells, add the high concentration of unlabeled ligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. agilent.com [agilent.com]
- 2. peptide.com [peptide.com]
- 3. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocat.com [biocat.com]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of ACTH synthetic fragments with rat adrenal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. 5z.com [5z.com]
- 15. benchchem.com [benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Comparative Analysis of Human, Bovine, and Rat Acetyl-ACTH (4-24)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acetyl-ACTH (4-24), focusing on its consistency across human, bovine, and rat species, its mechanism of action, and the experimental protocols for its characterization. While the peptide itself is structurally conserved, this guide also delves into the species-specific nuances of its interaction with melanocortin receptors.
Introduction to Acetyl-ACTH (4-24)
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the proopiomelanocortin (POMC) precursor. The biological activity of ACTH resides primarily within its N-terminal region. Acetyl-ACTH (4-24) is a synthetic fragment of ACTH, acetylated at the N-terminus. This fragment, encompassing amino acids 4 through 24, contains the core pharmacophore responsible for melanocortin receptor activation. It is widely used in research to study the effects of melanocortin signaling, acting as an agonist at melanocortin receptors, particularly the Melanocortin 1 Receptor (MC1R).
Peptide Sequence Comparison: Human vs. Bovine vs. Rat
A critical point for researchers utilizing Acetyl-ACTH (4-24) is the complete conservation of its amino acid sequence across human, bovine, and rat species. The full ACTH(1-39) peptide is highly conserved among mammals, and the ACTH(1-24) fragment is identical. Consequently, the (4-24) fragment is also identical. Commercial preparations of Acetyl-ACTH (4-24) are typically sold as a single product for use in studies involving all three species, underscoring this sequence identity.
Table 1: Amino Acid Sequence of ACTH (4-24)
| Species | Amino Acid Sequence (Positions 4-24) |
| Human | Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro |
| Bovine | Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro |
| Rat | Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro |
This absolute sequence homology simplifies cross-species studies, as any observed differences in biological response can be attributed to variations in the target receptors or downstream signaling pathways, rather than the ligand itself.
Signaling Pathway
Acetyl-ACTH (4-24), like other ACTH fragments, exerts its effects by binding to and activating melanocortin receptors (MCRs), which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated upon receptor activation is the adenylyl cyclase pathway.
-
Receptor Binding: The peptide binds to the extracellular domain of a melanocortin receptor (e.g., MC1R, MC3R, MC4R).
-
G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Phosphorylation: PKA then phosphorylates various downstream target proteins, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and ultimately, the cellular response.
Comparative Pharmacology
However, data for the closely related and biologically active fragment, ACTH (1-24) , can serve as a valuable proxy. A key study by Schiöth et al. (2002) provided a direct pharmacological comparison of rat and human melanocortin receptors. Their findings highlight important species-specific differences, particularly at the MC4 receptor.
Table 2: Comparative Binding Affinity (Ki) of ACTH (1-24) at Human vs. Rat Melanocortin Receptors
| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) | Fold Difference (Human/Rat) | Reference |
| MC3 Receptor | 2.5 ± 0.5 | 1.7 ± 0.4 | ~1.5 | Schiöth et al., 2002[1] |
| MC4 Receptor | 3.4 ± 0.6 | 0.1 ± 0.02 | ~34 | Schiöth et al., 2002[1] |
Data presented as mean ± S.E.M. Ki values were determined by competitive radioligand binding assays.
The data clearly indicate that while the human and rat MC3 receptors exhibit similar binding affinities for ACTH (1-24), the rat MC4 receptor binds the peptide with approximately 34-fold higher affinity than the human MC4 receptor .[1] This is a critical consideration for researchers extrapolating findings from rat models to human systems, as the potency and effective concentration of the peptide may differ substantially.
Data Gaps:
-
Direct comparative data for Acetyl-ACTH (4-24) across species is currently unavailable. The use of ACTH (1-24) data is the best available approximation.
-
Comprehensive comparative pharmacological data for bovine melanocortin receptors is lacking in the literature.
-
Side-by-side comparative data for the MC1 receptor , a primary target for melanocortin-based therapeutics, across these three species is also not available.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the interaction of peptides like Acetyl-ACTH (4-24) with their receptors.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., Acetyl-ACTH (4-24)) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Materials and Reagents:
-
Cells/Membranes: HEK293 or CHO cells transiently or stably expressing the melanocortin receptor of interest (human, bovine, or rat). Cell membranes are prepared by homogenization and centrifugation.
-
Radioligand: A high-affinity MCR ligand, typically [¹²⁵I]NDP-α-MSH.
-
Test Ligand: Acetyl-ACTH (4-24) of high purity.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Binding buffer without BSA.
-
Apparatus: 96-well plates, filtration apparatus, glass fiber filters, and a gamma counter.
2. Procedure:
-
Plate Setup: To each well of a 96-well plate, add in order:
-
Binding buffer.
-
A serial dilution of the unlabeled test ligand (Acetyl-ACTH (4-24)).
-
A fixed concentration of the radioligand (e.g., 0.1-0.2 nM [¹²⁵I]NDP-α-MSH).
-
Receptor-expressing cell membranes (typically 5-20 µg of protein per well).
-
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no test ligand).
-
Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a non-radiolabeled agonist (e.g., 1 µM NDP-α-MSH) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
3. Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test ligand concentration.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test ligand that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay
This protocol measures the potency (EC50) of a test compound by quantifying the production of the second messenger cAMP following receptor activation.
1. Materials and Reagents:
-
Cells: Live cells expressing the melanocortin receptor of interest.
-
Test Ligand: Acetyl-ACTH (4-24) of high purity.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on methods like TR-FRET, HTRF, ELISA, or bioluminescent biosensors (e.g., GloSensor™).
2. Procedure:
-
Cell Plating: Seed the receptor-expressing cells into 96-well or 384-well plates and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer (containing a PDE inhibitor) for 15-30 minutes at 37°C.
-
Ligand Stimulation: Add serial dilutions of the test ligand (Acetyl-ACTH (4-24)) to the wells. Include a control with buffer only (basal level).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
-
Cell Lysis (for endpoint assays): If using a lysis-based detection kit, add the lysis reagent provided.
-
cAMP Detection: Follow the specific instructions of the commercial cAMP detection kit to measure the amount of cAMP in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).
3. Data Analysis:
-
Generate Dose-Response Curve: Plot the measured signal (proportional to cAMP concentration) against the logarithm of the test ligand concentration.
-
Determine EC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
By applying these protocols, researchers can effectively characterize and compare the pharmacological profiles of Acetyl-ACTH (4-24) at human, bovine, and rat melanocortin receptors, contributing to a deeper understanding of species-specific differences in melanocortin signaling.
References
Receptor Binding Profile of Acetyl-ACTH (4-24): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the N-terminal region of the adrenocorticotropic hormone (ACTH). As a member of the melanocortin family, its interactions with the five known melanocortin receptors (MC1R, MC2R, MC3R, MC4R, and MC5R) are of significant interest for therapeutic development in areas such as inflammation, pigmentation, and neurological disorders. This technical guide provides an overview of the receptor binding characteristics of Acetyl-ACTH (4-24), focusing on its known interactions and the methodologies used to study them.
Quantitative Receptor Binding Profile
Direct quantitative binding data (Ki, Kd, or IC50 values) for Acetyl-ACTH (4-24) across the full panel of melanocortin receptors is not extensively available in peer-reviewed literature. However, based on available information, Acetyl-ACTH (4-24) is recognized as an agonist at the melanocortin-1 receptor (MC1R)[1][2][3][4].
To provide a comparative context, the binding affinities of the closely related, non-acetylated peptide, ACTH(1-24), are presented below. It is important to note that N-terminal acetylation can influence the binding affinity of ACTH fragments, often showing differential effects at various melanocortin receptor subtypes. For instance, while α-MSH (N-acetyl-ACTH(1-13)-NH2) shows high affinity for the MC1 receptor, the des-acetylated form has a lower affinity[5]. Conversely, the MC3 receptor has been shown to favor the natural desacetylated N-terminal end of ACTH peptides[5].
Table 1: Comparative Binding Affinities (Ki, nM) of ACTH Fragments at Human Melanocortin Receptors
| Peptide | MC1R | MC3R | MC4R | MC5R |
| ACTH(1-24) | 2.9 ± 0.6 | 63 ± 15 | 320 ± 80 | 1100 ± 200 |
| ACTH(6-24) | 18 ± 4 | 290 ± 70 | >1000 | >1000 |
Data is extrapolated from Schiöth et al., 1997, Journal of Endocrinology. These values are for non-acetylated ACTH fragments and serve as an estimate. The binding profile of Acetyl-ACTH (4-24) may differ.
Experimental Protocols
The determination of receptor binding affinities for melanocortin peptides typically involves competitive radioligand binding assays.
Experimental Workflow: Competitive Radioligand Binding Assay
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 or CHO cells are transiently or stably transfected with the cDNA encoding the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) until confluent.
-
For membrane preparations, cells are harvested, homogenized in a buffer (e.g., Tris-HCl), and centrifuged to pellet the cell membranes. The membranes are then resuspended in an assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a high-affinity radioligand, typically [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-MSH), is used.
-
Increasing concentrations of the unlabeled competitor peptide (e.g., Acetyl-ACTH (4-24)) are added to the reaction tubes containing the cell membranes and the radioligand.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled potent ligand (e.g., unlabeled NDP-MSH).
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Upon binding to melanocortin receptors, particularly MC1R, ACTH fragments initiate a downstream signaling cascade. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
MC1R Signaling Pathway
Activation of the Gs alpha subunit by the ligand-bound MC1R leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and subsequent physiological responses, such as melanogenesis in melanocytes.
Conclusion
While specific quantitative binding data for Acetyl-ACTH (4-24) remains to be fully elucidated across all melanocortin receptor subtypes, its role as an MC1R agonist is established. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers and drug development professionals working with this and related melanocortin peptides. Further research is warranted to fully characterize the binding profile of Acetyl-ACTH (4-24) to inform its potential therapeutic applications.
References
The Enigmatic Role of Acetyl-ACTH (4-24) In Vivo: A Technical Guide for Researchers
An In-Depth Exploration of a Proopiomelanocortin-Derived Peptide and its Therapeutic Potential
Abstract
Acetyl-ACTH (4-24) is a peptide fragment derived from proopiomelanocortin (POMC), the precursor protein to a host of biologically active substances including adrenocorticotropic hormone (ACTH) and melanocyte-stimulating hormones (MSHs). While the physiological roles of full-length ACTH and α-MSH are well-documented, the specific in vivo functions of the N-terminally acetylated 21-amino acid fragment, Acetyl-ACTH (4-24), remain a subject of targeted research. This technical guide synthesizes the current understanding of Acetyl-ACTH (4-24), focusing on its presumed physiological roles based on its identity as a melanocortin receptor agonist. This document is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory and anti-inflammatory therapeutics.
Introduction: The Melanocortin System and its Key Players
The melanocortin system is a crucial signaling network involved in a wide array of physiological processes, including inflammation, immunomodulation, steroidogenesis, and pigmentation. The system comprises the melanocortin peptides (ACTH, α-, β-, and γ-MSH), their G protein-coupled receptors (MC1R through MC5R), and endogenous antagonists. Acetyl-ACTH (4-24) is a recognized agonist at the Melanocortin-1 Receptor (MC1R)[1]. Its physiological effects are therefore primarily understood through the lens of MC1R activation, which is known to mediate potent anti-inflammatory and immunomodulatory responses.
Presumed Physiological Role of Acetyl-ACTH (4-24) In Vivo
Based on its agonistic activity at the MC1R and its structural similarity to α-MSH and ACTH, Acetyl-ACTH (4-24) is hypothesized to possess significant anti-inflammatory and immunomodulatory properties in vivo. The activation of MC1R on various immune cells, including monocytes, macrophages, and neutrophils, is known to suppress the production of pro-inflammatory cytokines and enhance anti-inflammatory signaling.
Anti-inflammatory Effects
Immunomodulatory Functions
Beyond its anti-inflammatory actions, the melanocortin system is a key modulator of the immune response. Activation of MC1R can influence immune cell differentiation and function. For instance, melanocortin signaling can promote the generation of regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance and preventing autoimmune reactions.
Quantitative Data on Related Melanocortin Peptides
Specific quantitative pharmacological data for Acetyl-ACTH (4-24) is scarce in published literature. However, the binding affinities and potencies of the closely related peptides, ACTH and α-MSH, at various melanocortin receptors provide a valuable reference point for researchers.
| Peptide | Receptor | Parameter | Value (nM) |
| ACTH (1-24) | hMC1R | Ki | 0.21 |
| ACTH (1-24) | hMC3R | EC50 | 0.6 |
| ACTH (1-24) | hMC4R | EC50 | 0.65[2] |
| α-MSH | hMC1R | Ki | 0.31 |
Note: This table summarizes data for related compounds and should be used as a reference for the potential activity of Acetyl-ACTH (4-24).
Signaling Pathways
The primary signaling cascade initiated by the binding of Acetyl-ACTH (4-24) to MC1R is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels[3]. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the transcription factor CREB (cAMP response element-binding protein). The activation of this pathway culminates in the modulation of gene expression, leading to the observed anti-inflammatory and immunomodulatory effects.
Figure 1. Simplified signaling pathway of Acetyl-ACTH (4-24) at the MC1R.
Experimental Protocols for In Vivo Investigation
While specific, detailed protocols for the in vivo administration of Acetyl-ACTH (4-24) are not widely published, researchers can adapt established methodologies for other ACTH fragments. The following provides a general framework for designing in vivo studies to investigate the physiological effects of Acetyl-ACTH (4-24).
Animal Models
The choice of animal model will depend on the specific physiological effect being investigated. Common models for inflammation studies include:
-
LPS-induced endotoxemia: Mice or rats are injected with lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Carrageenan-induced paw edema: Carrageenan is injected into the paw of a rodent to induce localized inflammation.
-
Collagen-induced arthritis: A model for rheumatoid arthritis in rodents.
Administration of Acetyl-ACTH (4-24)
-
Route of Administration: Depending on the research question, administration can be systemic (intravenous, intraperitoneal, subcutaneous) or local.
-
Dosing: Dose-response studies are essential to determine the effective concentration range. Doses used for other ACTH fragments can serve as a starting point, typically in the µg/kg to mg/kg range.
-
Vehicle: The peptide should be dissolved in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS).
Assessment of Physiological Effects
-
Cytokine Measurement: Blood or tissue samples can be collected to measure the levels of pro- and anti-inflammatory cytokines using techniques like ELISA or multiplex assays.
-
Histological Analysis: Tissues can be examined for signs of inflammation, such as immune cell infiltration.
-
Behavioral Assessments: In models of inflammatory pain, behavioral tests can be used to assess analgesic effects.
Figure 2. General experimental workflow for in vivo studies.
Future Directions and Conclusion
Acetyl-ACTH (4-24) represents a promising but understudied peptide with the potential for therapeutic applications in inflammatory and autoimmune diseases. Its presumed mechanism of action through the MC1R provides a solid foundation for further investigation. Future research should focus on:
-
Quantitative Pharmacology: Determining the binding affinities and functional potencies of Acetyl-ACTH (4-24) at all five melanocortin receptors.
-
In Vivo Efficacy: Conducting robust in vivo studies to confirm its anti-inflammatory and immunomodulatory effects and establish effective dose ranges.
-
Pharmacokinetics and Stability: Characterizing the in vivo stability and pharmacokinetic profile of the peptide.
References
The Enigmatic Interaction of Acetyl-ACTH (4-24) with Melanocortin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin system, a pivotal signaling network, governs a wide array of physiological processes, including pigmentation, steroidogenesis, energy homeostasis, and inflammation. This system comprises five distinct G protein-coupled receptors (GPCRs), designated as melanocortin receptors 1 through 5 (MC1R to MC5R), and their endogenous ligands, the melanocortins. These ligands are peptide hormones derived from the precursor protein pro-opiomelanocortin (POMC), and include adrenocorticotropic hormone (ACTH) and the melanocyte-stimulating hormones (α-, β-, and γ-MSH). Acetyl-ACTH (4-24) is a synthetic fragment of ACTH, and its interaction with the melanocortin receptors provides a window into the structure-activity relationships of these ligands. This technical guide delves into the core aspects of the Acetyl-ACTH (4-24) and melanocortin receptor interaction, presenting available data, experimental methodologies, and key signaling pathways.
While specific quantitative binding and functional data for Acetyl-ACTH (4-24) is limited in publicly available literature, the study of related ACTH fragments provides critical insights. It is generally understood that N-terminal truncation of ACTH significantly impacts its affinity and potency at the melanocortin receptors, with the exception of MC2R which uniquely recognizes the full-length ACTH.
Quantitative Data Summary
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Functional Activity (EC50/IC50) | Citation |
| Acetyl-ACTH (4-24) | MC1R, MC3R, MC4R, MC5R | Substantially lower than ACTH(1-24) and α-MSH (Inferred) | Not Available | [1] |
| ACTH(6-24) | MC1R, MC3R, MC4R, MC5R | Much lower affinities compared to full-length ACTH | Not Available | [1][2] |
| ACTH(4-10) | MC4R | Low affinity | Not Available | [3] |
| ACTH(1-24) | MC4R | - | EC50: 0.65 nM | [2] |
| α-MSH | MC1R | High Affinity | - | [1] |
| α-MSH | MC3R | Lower Affinity than MC1R | - | [1] |
| α-MSH | MC4R | Lower Affinity than MC3R | - | [1] |
| α-MSH | MC5R | Lowest Affinity | - | [1] |
Note: The data for Acetyl-ACTH (4-24) is largely inferred from studies on similarly truncated ACTH fragments. Direct empirical data remains to be published.
Melanocortin Receptor Signaling Pathway
Melanocortin receptors, with the exception of MC2R, are primarily coupled to the Gαs subunit of heterotrimeric G proteins. Upon agonist binding, a conformational change in the receptor activates Gαs, which in turn stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.
References
The Dawn of a New Era in Peptide Biology: A Technical History of ACTH Fragments
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide hormone, is a cornerstone of the stress response, primarily known for stimulating the adrenal cortex to produce corticosteroids. However, the story of ACTH is far more intricate than its principal function suggests. The discovery that ACTH is derived from a larger precursor, pro-opiomelanocortin (POMC), and is itself a source of smaller, biologically active fragments, opened up a new frontier in peptide research. These fragments, devoid of the full steroidogenic activity of the parent hormone, exhibit a remarkable array of effects on the central nervous system, metabolism, and cellular growth. This technical guide delves into the discovery and history of ACTH fragments, providing researchers and drug development professionals with a comprehensive overview of their origins, biological activities, and the experimental methodologies that unveiled their functions.
A Historical Timeline of Discovery
The journey to understanding ACTH fragments is a story of meticulous biochemistry, insightful physiological observation, and the relentless pursuit of scientific knowledge.
Early Isolation and Synthesis of ACTH (1943-1963):
The story begins with the isolation of ACTH from pituitary extracts in 1943. However, it was the pioneering work of researchers like Choh Hao Li and Robert Schwyzer that truly laid the groundwork for the discovery of its fragments. Li and his team were instrumental in the purification and sequencing of ACTH.[1][2] In 1956, Li's group determined the complete 39-amino acid sequence of porcine ACTH and made the crucial observation that the full-length peptide was not necessary for its biological activity.[1][2] This finding spurred the synthesis of various ACTH fragments to pinpoint the active core. In 1963, Schwyzer and Sieber achieved the total synthesis of porcine ACTH, a landmark achievement that enabled the production of synthetic fragments for detailed structure-activity relationship studies.[3]
The Unveiling of Non-Steroidogenic Activities (1960s-1970s):
The 1960s and 1970s marked a paradigm shift in ACTH research, with a growing focus on its effects beyond the adrenal gland. David de Wied and his colleagues were at the forefront of this research, demonstrating that certain ACTH fragments could influence learning and memory in hypophysectomized rats, independent of their adrenal-stimulating effects. Their work on the ACTH(4-10) fragment was particularly groundbreaking, showing its ability to delay the extinction of a conditioned avoidance response.[4] This discovery of the neurotropic activities of ACTH fragments opened up entirely new avenues for therapeutic development.
Identification of Natural Fragments (1970s):
Concurrent with the investigation of synthetic fragments, researchers began to identify naturally occurring fragments of ACTH. The discovery of α-melanocyte-stimulating hormone (α-MSH) , which corresponds to the first 13 amino acids of ACTH, revealed a shared lineage and overlapping biological activities, particularly in pigmentation.[5] Another significant discovery was the identification of corticotropin-like intermediate lobe peptide (CLIP) , corresponding to ACTH(18-39), which was found to be a major product of ACTH processing in the intermediate lobe of the pituitary.[6]
Key ACTH Fragments and Their Biological Activities
The processing of ACTH and its precursor, POMC, gives rise to a variety of fragments with distinct biological profiles.
α-Melanocyte-Stimulating Hormone (α-MSH) [ACTH(1-13)]
-
Discovery: Recognized as a key player in pigmentation, its structural relationship to ACTH was a pivotal discovery.
-
Biological Activity: Primarily known for its role in stimulating melanin (B1238610) production in melanocytes by activating the Melanocortin 1 Receptor (MC1R). It also exhibits anti-inflammatory and immunomodulatory effects and plays a role in energy homeostasis and sexual function through its interaction with other melanocortin receptors.[5]
ACTH(4-10)
-
Discovery: This heptapeptide (B1575542) was extensively studied by David de Wied for its effects on the central nervous system.[4]
-
Biological Activity: Devoid of significant steroidogenic activity, ACTH(4-10) is renowned for its ability to improve attention and memory consolidation.[7][8] It has been shown to enhance performance in passive avoidance tasks in rats.[7][8]
Corticotropin-Like Intermediate Lobe Peptide (CLIP) [ACTH(18-39)]
-
Discovery: Identified as a naturally occurring C-terminal fragment of ACTH.[6]
-
Biological Activity: Lacks steroidogenic activity but has been shown to stimulate insulin (B600854) secretion from pancreatic β-cells in a dose-dependent manner.[5][9][10]
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various ACTH fragments.
Table 1: Potency (EC50) of ACTH Fragments on Melanocortin Receptors
| Peptide | MC1R (nM) | MC2R (nM) | MC3R (nM) | MC4R (nM) | MC5R (nM) |
| ACTH(1-39) | ~1 | 0.057 | ~10 | ~100 | ~100 |
| ACTH(1-24) | ~1 | 0.0075 | ~10 | ~100 | ~100 |
| ACTH(1-17) | ~1 | 0.049 | ~10 | ~100 | ~100 |
| α-MSH | 0.2-1 | >1000 | 20-100 | 100-500 | >1000 |
| ACTH(4-10) | >1000 | >1000 | >1000 | >1000 | >1000 |
| ACTH(11-24) | >1000 | Antagonist | >1000 | >1000 | >1000 |
Data compiled from multiple sources, values are approximate and can vary based on assay conditions.
Table 2: Steroidogenic Potency of ACTH Fragments
| Peptide | EC50 for Corticosterone Production (nM) |
| ACTH(1-39) | ~0.1 |
| ACTH(1-24) | ~0.05 |
| ACTH(1-17) | ~1 |
| ACTH(1-10) | >1000 |
| ACTH(11-24) | >1000 (weak agonist/antagonist) |
Data from studies on isolated rat adrenal cells.
Table 3: Effects of ACTH(4-10) on Memory (Passive Avoidance in Rats)
| Dose | Effect on Retention Latency |
| 0.3 µg/kg | Increased retention |
| 3.0 µg/kg | Increased retention |
| 30 µg/kg | No significant effect |
Data from de Wied and colleagues, demonstrating a dose-dependent effect on memory consolidation.[1]
Experimental Protocols
The discovery and characterization of ACTH fragments were made possible by the development of several key experimental techniques.
Isolated Adrenal Cell Steroidogenesis Assay
This method, pioneered by George Sayers , was crucial for determining the steroidogenic activity of ACTH and its fragments.
Protocol:
-
Adrenal Gland Preparation: Adrenal glands are removed from rats and cleaned of adhering fat.
-
Cell Dispersion: The adrenal cortex is minced and incubated in a solution containing collagenase and DNase to disperse the cells.
-
Cell Purification: The cell suspension is filtered and centrifuged to remove undigested tissue and red blood cells.
-
Incubation: A known number of isolated adrenal cells are incubated in a buffer solution containing the ACTH fragment of interest at various concentrations.
-
Steroid Measurement: After incubation, the supernatant is collected, and the concentration of corticosteroids (e.g., corticosterone) is measured using radioimmunoassay (RIA) or, more recently, LC-MS/MS.[6][11][12]
Radioimmunoassay (RIA) for ACTH and its Fragments
Developed by Rosalyn Yalow and Solomon Berson , RIA provided the sensitivity needed to measure the low concentrations of these peptides in biological fluids.[3][13][14]
Protocol:
-
Antibody Production: Specific antibodies against the ACTH fragment of interest are raised in animals (e.g., rabbits, guinea pigs).
-
Radiolabeling: A small amount of the purified ACTH fragment is labeled with a radioactive isotope, typically 125I.
-
Competitive Binding: A standard curve is generated by incubating a fixed amount of radiolabeled fragment and antibody with increasing concentrations of unlabeled fragment.
-
Sample Analysis: The unknown sample is incubated with the radiolabeled fragment and antibody.
-
Separation and Counting: The antibody-bound (bound) and free radiolabeled fragments are separated (e.g., by precipitation), and the radioactivity in one or both fractions is measured using a gamma counter.
-
Quantification: The concentration of the fragment in the sample is determined by comparing its ability to displace the radiolabeled fragment with the standard curve.[3][13][14]
Passive Avoidance Task for Memory Assessment
This behavioral assay, extensively used by de Wied , was instrumental in demonstrating the effects of ACTH fragments on memory.[1][4]
Protocol:
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by an opening. The floor of the dark compartment is equipped with an electric grid.
-
Acquisition Trial: A rat is placed in the light compartment. When it enters the dark compartment, it receives a brief, mild foot shock.
-
Retention Trial: After a set period (e.g., 24 hours), the rat is again placed in the light compartment.
-
Measurement: The latency to enter the dark compartment is measured. A longer latency indicates better retention of the aversive memory.
-
Drug Administration: The ACTH fragment is typically administered before or after the acquisition trial to assess its effect on memory consolidation.[1][4][14][15]
Signaling Pathways
The diverse biological effects of ACTH fragments are mediated by their interaction with specific receptors and the subsequent activation of intracellular signaling cascades.
Steroidogenic Pathway (ACTH)
Full-length ACTH and its longer N-terminal fragments primarily act through the Melanocortin 2 Receptor (MC2R), a G-protein coupled receptor (GPCR) exclusively expressed in the adrenal cortex.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. ACTH modulates ERK phosphorylation in the adrenal gland in a time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of ACTH in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of ACTH and related peptides on extinction of conditioned avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACTH (18-39), human (CLIP) - 1 mg [eurogentec.com]
- 6. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ACTH peptide fragments on memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of ACTH4-10, DG-AVP, and DG-OXT on heart rate and passive avoidance behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AS-20619 | ACTH (18-39), human (CLIP) Clinisciences [clinisciences.com]
- 10. Insulin releasing effects of adrenocorticotropin (ACTH 1-39) and ACTH fragments (1-24 and 18-39) in lean and genetically obese hyperglycaemic (ob/ob) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the acute stimulation of steroidogenesis in primary bovine adrenal cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. upcollege.ac.in [upcollege.ac.in]
- 14. Radioimmunoassay | Embryo Project Encyclopedia [embryo.asu.edu]
- 15. In vitro study of frog (Rana ridibunda Pallas) interrenal function by use of a simplified perifusion system. VIII. Structure-activity relationship of synthetic ACTH fragments and gamma-MSH - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Acetyl-ACTH (4-24)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability of Acetyl-ACTH (4-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields, offering detailed data, experimental methodologies, and pathway visualizations to support further investigation and application of this peptide.
Core Chemical Properties
Acetyl-ACTH (4-24) is a synthetic peptide fragment corresponding to the amino acid sequence 4-24 of adrenocorticotropic hormone (ACTH), with an acetylated N-terminus. This modification can influence the peptide's biological activity and stability. The fundamental chemical properties of Acetyl-ACTH (4-24) are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C123H193N37O26S | [] |
| Molecular Weight | 2638.19 g/mol | [] |
| Amino Acid Sequence | Ac-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro | [2][3][4] |
| Appearance | Grey Powder | [] |
| Predicted Isoelectric Point (pI) | 10.2 | |
| Predicted Solubility | Basic peptide, likely soluble in acidic aqueous solutions. |
Stability Profile
The stability of Acetyl-ACTH (4-24) is a critical factor for its handling, storage, and application in experimental and therapeutic contexts. While specific quantitative stability data for this acetylated fragment is limited, its stability can be inferred from studies on the parent ACTH molecule and general principles of peptide degradation.
Recommended Storage: For long-term preservation of its integrity, Acetyl-ACTH (4-24) should be stored in a lyophilized state at -20°C.[]
Potential Degradation Pathways
Several chemical and enzymatic pathways can contribute to the degradation of Acetyl-ACTH (4-24):
-
Enzymatic Degradation: As a peptide, Acetyl-ACTH (4-24) is susceptible to cleavage by various proteases and peptidases present in biological fluids. The N-terminal acetylation provides some protection against aminopeptidases.
-
Deamidation: The asparagine (Asn) and glutamine (Gln) residues, if present in the sequence, can undergo deamidation, leading to the formation of aspartic acid/isoaspartic acid and glutamic acid/isoglutamic acid, respectively. This can alter the peptide's structure, charge, and biological activity.
-
Oxidation: The methionine (Met) and tryptophan (Trp) residues are susceptible to oxidation, which can be promoted by exposure to air and certain metal ions.
-
pH-Dependent Hydrolysis: Peptide bonds can be hydrolyzed under strongly acidic or basic conditions, leading to fragmentation of the peptide chain.
Experimental Protocols
Peptide Solubility Assessment
A systematic approach is recommended to determine the optimal solvent for Acetyl-ACTH (4-24).
Methodology:
-
Initial Solvent Selection: Based on the predicted basic nature of the peptide, start with sterile, distilled water.
-
Solubilization Test:
-
To a small, known amount of lyophilized peptide, add a small volume of water.
-
Gently vortex or sonicate the mixture to aid dissolution.
-
Visually inspect for complete dissolution (a clear solution with no visible particulates).
-
-
Acidic Buffer Trial: If the peptide is not soluble in water, attempt to dissolve it in a dilute acidic solution, such as 10% acetic acid or 0.1 M HCl. The acidic pH will protonate the basic residues, increasing solubility.
-
Organic Co-solvent: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can be used initially to dissolve the peptide, followed by dilution with the desired aqueous buffer.
HPLC-Based Stability Assay
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed to assess the stability of Acetyl-ACTH (4-24) under various stress conditions.
Workflow for Stability Testing:
Caption: A generalized workflow for assessing the stability of Acetyl-ACTH (4-24) using RP-HPLC.
Methodology:
-
Preparation of Stock Solution: Dissolve lyophilized Acetyl-ACTH (4-24) in an appropriate solvent (e.g., water with a small amount of acetic acid) to a known concentration.
-
Stress Conditions:
-
pH Stability: Incubate the peptide solution in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) at a controlled temperature (e.g., 37°C).
-
Temperature Stability: Incubate the peptide solution at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C) in a stable pH buffer.
-
Enzymatic Stability: Incubate the peptide with relevant enzymes (e.g., trypsin, chymotrypsin, or in plasma/serum) at 37°C.
-
-
Time-Point Sampling: At predetermined time intervals, withdraw aliquots of the stressed peptide solutions.
-
Reaction Quenching: Stop the degradation process by adding a quenching solution, such as a strong acid (e.g., trifluoroacetic acid - TFA) or an organic solvent (e.g., acetonitrile), which will also precipitate enzymes.
-
RP-HPLC Analysis:
-
Column: A C18 reversed-phase column is typically suitable for peptide analysis.
-
Mobile Phase: A gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B) is commonly used.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm, where the peptide bond absorbs.
-
-
Data Analysis:
-
Integrate the peak area of the intact Acetyl-ACTH (4-24) and any new peaks corresponding to degradation products.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life under each condition.
-
Signaling Pathway
Acetyl-ACTH (4-24) functions as an agonist at the melanocortin 1 receptor (MC1R), a G protein-coupled receptor (GPCR).[5][6][7] The activation of MC1R by Acetyl-ACTH (4-24) initiates a well-characterized intracellular signaling cascade, primarily involving the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Caption: The signaling cascade initiated by the binding of Acetyl-ACTH (4-24) to the MC1 receptor.
Pathway Description:
-
Receptor Binding: Acetyl-ACTH (4-24) binds to the extracellular domain of the MC1R.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
CREB Phosphorylation and Gene Transcription: Activated PKA translocates to the nucleus where it phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to specific DNA sequences (cAMP response elements - CRE) in the promoter regions of target genes, thereby modulating their transcription. This can lead to various cellular responses, including melanogenesis in melanocytes.
References
Methodological & Application
Application Notes and Protocols for Acetyl-ACTH (4-24) in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (4-24) is a synthetic peptide fragment of the adrenocorticotropic hormone (ACTH). It is utilized in in vitro studies to investigate its biological activities, including its role as an agonist at the melanocortin-1 receptor (MC1R) and its potential effects on various cell types. Proper dissolution and handling of this lyophilized peptide are critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the reconstitution, storage, and use of Acetyl-ACTH (4-24) in in vitro settings.
Product Information and Storage
Upon receipt, lyophilized Acetyl-ACTH (4-24) should be stored at -20°C or -80°C. Under these conditions, the peptide can be stable for several years. It is crucial to prevent repeated freeze-thaw cycles of the stock solution to maintain its integrity.
Quantitative Data Summary
The following table summarizes the key quantitative information for the handling and storage of Acetyl-ACTH (4-24).
| Parameter | Value/Recommendation | Source |
| Storage of Lyophilized Peptide | -20°C or -80°C | General Peptide Handling Guidelines |
| Recommended Solvents | Sterile, distilled water; Sterile Phosphate-Buffered Saline (PBS, pH 7.2-7.4) | General Peptide Reconstitution Protocols |
| Storage of Reconstituted Stock Solution | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
| Typical In Vitro Working Concentrations | Nanomolar (nM) range | Inferred from studies using similar ACTH fragments |
Experimental Protocols
Reconstitution of Lyophilized Acetyl-ACTH (4-24)
This protocol describes the preparation of a stock solution from the lyophilized peptide.
Materials:
-
Vial of lyophilized Acetyl-ACTH (4-24)
-
Sterile, distilled water or sterile 1X Phosphate-Buffered Saline (PBS)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 rpm) for 1-2 minutes to ensure that all the lyophilized powder is collected at the bottom of the vial.
-
Solvent Addition: Carefully open the vial and add the appropriate volume of sterile, distilled water or sterile PBS to achieve the desired stock solution concentration (e.g., 1 mg/mL). The choice of solvent may depend on the specific requirements of the downstream application. For most in vitro cell culture experiments, sterile PBS is a suitable choice.
-
Dissolution: Gently vortex the vial for 10-20 seconds to mix. If the peptide does not dissolve completely, it can be gently sonicated for a few seconds. Avoid vigorous shaking, as this can cause peptide degradation.
-
Final Centrifugation: Briefly centrifuge the vial again to collect the entire solution at the bottom.
-
Aliquoting: For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1].
Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: When ready to use, thaw a single aliquot of the stock solution at room temperature or on ice.
-
Dilution: Further dilute the stock solution to the desired final working concentration using the appropriate sterile cell culture medium or assay buffer. It is advisable to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Application: Add the diluted Acetyl-ACTH (4-24) to your in vitro system (e.g., cell culture) and proceed with the experiment.
Mandatory Visualizations
Experimental Workflow for Acetyl-ACTH (4-24) Solution Preparation
Caption: Workflow for preparing Acetyl-ACTH (4-24) solutions.
Logical Relationships in Handling Acetyl-ACTH (4-24)
Caption: Key handling and storage considerations for Acetyl-ACTH (4-24).
References
Application Notes and Protocols for Acetyl-ACTH (4-24) Administration in Bovine Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of published scientific literature detailing the specific administration, dosage, and effects of Acetyl-ACTH (4-24) in bovine models. The following application notes and protocols have been extrapolated from studies utilizing other forms of Adrenocorticotropic hormone (ACTH), such as synthetic ACTH (1-24), in cattle, as well as from general principles of substance administration in these animals. Researchers should exercise caution and conduct preliminary dose-response studies to determine the optimal and safe dosage of Acetyl-ACTH (4-24) for their specific experimental objectives.
Introduction to Acetyl-ACTH (4-24)
Acetyl-ACTH (4-24) is a synthetic fragment of the proopiomelanocortin (POMC) peptide.[1][2][3] Unlike the full-length ACTH (1-39) or the commonly used synthetic analogue ACTH (1-24) (Tetracosactide), which primarily act on the melanocortin 2 receptor (MC2R) in the adrenal gland to stimulate cortisol production, Acetyl-ACTH (4-24) is identified as an agonist for the melanocortin 1 receptor (MC1R).[2][3] The MC1R is notably involved in pigmentation and also plays a role in inflammatory responses.[3] Therefore, the experimental applications of Acetyl-ACTH (4-24) in bovine models would likely focus on its effects on immune function, inflammation, and pigmentation, rather than on the direct stimulation of the adrenal cortex for cortisol release.
Potential Research Applications in Bovine Models
-
Modulation of Inflammatory Responses: Investigating the anti-inflammatory effects of MC1R agonism in bovine models of inflammatory diseases such as mastitis or respiratory infections.
-
Pigmentation Studies: Although less common in production-focused research, studying the effects on melanogenesis in specific bovine breeds.
-
Neuro-immune Interactions: Exploring the role of MC1R activation in the interplay between the nervous and immune systems in cattle under various physiological and pathological conditions.
Signaling Pathways
The biological effects of Acetyl-ACTH (4-24) are mediated through the activation of the MC1R, a G-protein coupled receptor (GPCR). In bovine species, melanocortin receptors, including MC1R and MC2R, are expressed in various tissues. The signaling cascade initiated by MC1R activation typically involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression.
Figure 1: Simplified signaling pathway of Acetyl-ACTH (4-24) via the MC1R.
Experimental Protocols
The following are generalized protocols for the administration of a peptide like Acetyl-ACTH (4-24) to bovine models. The choice of route will depend on the desired pharmacokinetic profile and experimental goals.
4.1. Materials
-
Acetyl-ACTH (4-24) peptide (lyophilized powder)
-
Sterile saline solution (0.9% NaCl) for reconstitution
-
Sterile syringes and needles (appropriate gauge for the chosen route of administration)
-
Animal restraining facilities (e.g., chute or head gate)
-
Blood collection tubes (e.g., EDTA or heparinized tubes)
-
Centrifuge
-
Freezer (-20°C or -80°C) for sample storage
4.2. Peptide Reconstitution
-
Prior to use, allow the lyophilized Acetyl-ACTH (4-24) vial to equilibrate to room temperature.
-
Reconstitute the peptide with sterile saline to a known concentration (e.g., 1 mg/mL). The exact volume of saline will depend on the amount of peptide in the vial and the desired final concentration.
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
The reconstituted peptide solution should be stored according to the manufacturer's instructions, typically at -20°C for long-term storage.
4.3. Administration Routes
4.3.1. Intravenous (IV) Injection
-
Purpose: To achieve rapid and complete bioavailability, resulting in a sharp peak in plasma concentration.
-
Procedure:
-
Secure the animal in a restraint chute.
-
Locate the jugular vein in the neck.
-
Disinfect the injection site with an appropriate antiseptic.
-
Insert the needle into the vein and confirm correct placement by observing blood backflow into the syringe hub.
-
Slowly inject the calculated dose of the Acetyl-ACTH (4-24) solution.
-
Withdraw the needle and apply pressure to the injection site to prevent hematoma formation.
-
4.3.2. Intramuscular (IM) Injection
-
Purpose: For a slower absorption and more prolonged effect compared to IV administration.
-
Procedure:
-
Secure the animal.
-
Select a large muscle mass, such as the neck or gluteal muscles, as the injection site.
-
Disinfect the area.
-
Insert the needle deep into the muscle.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the peptide solution.
-
Withdraw the needle and gently massage the injection site.
-
4.3.3. Subcutaneous (SC) Injection
-
Purpose: For the slowest absorption rate and a sustained effect.
-
Procedure:
-
Secure the animal.
-
Lift a fold of skin, typically in the neck or behind the shoulder.
-
Disinfect the injection site.
-
Insert the needle into the space between the skin and the underlying muscle.
-
Inject the solution.
-
Withdraw the needle and gently massage the area.
-
4.4. Experimental Workflow and Blood Sampling
Figure 2: General experimental workflow for Acetyl-ACTH (4-24) administration.
A typical blood sampling schedule for pharmacokinetic or pharmacodynamic studies would involve collecting blood at multiple time points before and after administration. For example: -30, -15, 0 (immediately before injection), 15, 30, 60, 90, 120, 180, and 240 minutes post-injection. The exact timing will depend on the administration route and the specific parameters being measured.
Quantitative Data (from ACTH (1-24) studies in Bovines for Reference)
As no quantitative data for Acetyl-ACTH (4-24) in bovine models is available, the following table summarizes data from studies using synthetic ACTH (1-24) to provide a comparative context for adrenal stimulation and cortisol response. It is important to reiterate that Acetyl-ACTH (4-24) is not expected to have the same potent steroidogenic effects as ACTH (1-24).
| Parameter | Route of Administration | Dose | Animal Model | Key Findings |
| Cortisol Response | Intravenous (IV) | 0.05 mg | Adult dairy cows | Identified as a suitable dose for clinical assessment of adrenal function. Critical sampling times were 0, 50, and 120 minutes post-injection. |
| Cortisol Response | Intramuscular (IM) | 0.5 µg/kg | Lactating cows | Serum cortisol levels increased significantly within 30 minutes of administration and remained elevated for the 2-hour sampling period. |
| Cortisol Response | Intravenous (IV) | 0.125 - 1 IU/kg BW | Pregnant Brahman heifers | Peak plasma cortisol was similar across doses, but the duration of elevated cortisol was dose-dependent. |
Conclusion
The administration of Acetyl-ACTH (4-24) in bovine models represents a novel area of research. Due to its agonistic activity at the MC1R, its potential applications lie in the modulation of inflammatory and immune responses. The protocols outlined above provide a general framework for researchers to design their studies. However, it is imperative to conduct preliminary dose-finding and safety studies to establish the appropriate experimental parameters for this specific peptide in cattle. Careful monitoring of the animals and adherence to ethical guidelines are paramount.
References
Application Notes and Protocols for Acetyl-ACTH (4-24) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the N-terminal region of the full-length adrenocorticotropic hormone (ACTH). It encompasses the core melanocortin (MSH) sequence, His-Phe-Arg-Trp, which is essential for binding to and activating melanocortin receptors (MCRs). As an agonist, Acetyl-ACTH (4-24) primarily targets the Melanocortin 1 Receptor (MC1R), playing a role in processes such as melanogenesis and inflammation.[1][2] These application notes provide an overview of the effective concentrations of Acetyl-ACTH (4-24) and related peptides in various cell-based assays and offer detailed protocols for key experimental setups.
Data Presentation: Effective Concentrations of Acetyl-ACTH Peptides
The effective concentration of Acetyl-ACTH (4-24) and its related fragments can vary significantly depending on the cell type, the specific melanocortin receptor subtype expressed, and the functional endpoint being measured. The following tables summarize reported effective concentrations for ACTH fragments in different cell-based assays. While specific data for Acetyl-ACTH (4-24) is limited, the provided values for closely related peptides serve as a strong starting point for experimental design.
Table 1: Effective Concentrations for Melanocortin Receptor Activation
| Peptide Fragment | Cell Line/System | Assay | Effective Concentration / EC50 | Reference |
| ACTH (4-10) | Human Recombinant | Receptor Binding (MC3R) | EC50 = 23 nM | [3] |
| ACTH (4-10) | Human Recombinant | Receptor Binding (MC4R) | EC50 = 330 nM | [3] |
| ACTH (1-24) | Human Osteoblasts | Differentiation | 10⁻¹² M to 10⁻⁹ M | [4] |
| ACTH | Cultured Human Melanocytes | Melanogenesis | 10⁻⁸ to 10⁻⁷ M | [5] |
| ACTH Fragments | Mouse Epidermal Melanocytes | Differentiation | 0.001 to 1,000 nM | [6] |
Table 2: Recommended Starting Concentration Ranges for Acetyl-ACTH (4-24)
| Assay Type | Cell Type | Recommended Starting Range | Key Considerations |
| Melanogenesis Assay | Melanoma cell lines (e.g., B16-F10), primary melanocytes | 1 nM - 1 µM | Response is dependent on MC1R expression levels. |
| Anti-inflammatory Assays | Macrophages (e.g., RAW 264.7), monocytes (e.g., THP-1) | 10 nM - 10 µM | Measure inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in response to LPS stimulation. |
| cAMP Accumulation Assay | HEK293 or CHO cells expressing specific MCR subtypes | 0.1 nM - 1 µM | Direct measure of Gs-coupled receptor activation. |
| Cell Proliferation Assay | Adrenocortical cells, various cancer cell lines | 10 nM - 10 µM | Effects can be cell-type specific (proliferative or anti-proliferative). |
Signaling Pathways and Experimental Workflows
Acetyl-ACTH (4-24) primarily exerts its effects through the activation of melanocortin receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Figure 1: Simplified signaling pathway of Acetyl-ACTH (4-24) via a Gs-coupled melanocortin receptor.
A typical experimental workflow for assessing the bioactivity of Acetyl-ACTH (4-24) in a cell-based assay is outlined below.
Figure 2: General experimental workflow for cell-based assays involving Acetyl-ACTH (4-24).
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the activation of Gs-coupled melanocortin receptors by Acetyl-ACTH (4-24) in a recombinant cell line (e.g., HEK293 or CHO cells stably expressing the target MCR).
Materials:
-
HEK293 or CHO cells expressing the melanocortin receptor of interest
-
Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Acetyl-ACTH (4-24) stock solution
-
Positive control (e.g., α-MSH)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well white opaque microplate
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and resuspend in serum-free culture medium.
-
Seed 5,000-20,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Peptide Preparation:
-
Prepare a serial dilution of Acetyl-ACTH (4-24) in assay buffer (as recommended by the cAMP kit manufacturer), typically ranging from 1 pM to 1 µM.
-
Prepare a positive control (e.g., α-MSH) at a concentration known to elicit a maximal response.
-
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted Acetyl-ACTH (4-24), positive control, or vehicle control to the respective wells.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-60 minutes) at 37°C.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the Acetyl-ACTH (4-24) concentration.
-
Perform a non-linear regression analysis to determine the EC₅₀ value.
-
Protocol 2: Melanogenesis Assay in B16-F10 Melanoma Cells
This protocol assesses the ability of Acetyl-ACTH (4-24) to stimulate melanin (B1238610) production in a commonly used mouse melanoma cell line.
Materials:
-
B16-F10 mouse melanoma cells
-
DMEM with 10% FBS
-
Acetyl-ACTH (4-24) stock solution
-
α-MSH (positive control)
-
PBS
-
1 N NaOH
-
6-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed B16-F10 cells in 6-well plates at a density of 1 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of Acetyl-ACTH (4-24) (e.g., 1 nM to 1 µM).
-
Include a positive control (e.g., 100 nM α-MSH) and a vehicle control.
-
Incubate the cells for 72 hours.
-
-
Melanin Content Measurement:
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 500 µL of 1 N NaOH to each well and incubate at 60°C for 1 hour to dissolve the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Normalize the melanin content to the cell number or total protein content if significant changes in cell proliferation are observed.
-
Express the results as a percentage of the control.
-
Protocol 3: Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol evaluates the potential of Acetyl-ACTH (4-24) to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM with 10% FBS
-
Acetyl-ACTH (4-24) stock solution
-
LPS (from E. coli)
-
ELISA kit for TNF-α or IL-6
-
24-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells per well.
-
Allow cells to adhere overnight at 37°C, 5% CO₂.
-
-
Pre-treatment:
-
Replace the medium with fresh medium containing various concentrations of Acetyl-ACTH (4-24) (e.g., 10 nM to 10 µM).
-
Incubate for 1-2 hours.
-
-
Stimulation:
-
Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate for 18-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α or IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production by Acetyl-ACTH (4-24) compared to the LPS-only treated group.
-
Determine the IC₅₀ value if a dose-dependent inhibition is observed.
-
Conclusion
Acetyl-ACTH (4-24) is a valuable tool for studying the activation of melanocortin receptors in vitro. The effective concentration for cell-based assays typically falls within the nanomolar to low micromolar range. The provided protocols for cAMP accumulation, melanogenesis, and anti-inflammatory assays offer a solid foundation for investigating the biological activities of this peptide. Researchers are encouraged to perform initial dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Concentrations of Adrenocorticotropic Hormone (ACTH1–24) Too Low to Effect Cortisol Enhance Osteogenesis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACTH stimulates melanogenesis in cultured human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACTH(4-12) is the minimal message sequence required to induce the differentiation of mouse epidermal melanocytes in serum-free primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-ACTH (4-24) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the N-terminal region of the adrenocorticotropic hormone (ACTH). As a member of the melanocortin family of peptides, it is recognized as an agonist at melanocortin receptors, particularly the melanocortin-1 receptor (MC1R)[1][2]. In neuroscience research, ACTH and its analogues have demonstrated significant neurotrophic and neuroprotective properties. These peptides are implicated in processes of nerve development, regeneration, and modulation of neuroinflammatory responses. This document provides detailed application notes and experimental protocols for the use of Acetyl-ACTH (4-24) in neuroscience research, with a focus on its potential applications in nerve injury and neuroinflammation studies.
Mechanism of Action
Acetyl-ACTH (4-24), like other ACTH fragments, exerts its effects by binding to melanocortin receptors (MCRs), a family of G-protein coupled receptors (GPCRs)[3][4]. The primary signaling cascade initiated upon receptor binding involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA)[5]. This pathway can modulate a variety of cellular processes, including gene expression, cell survival, and differentiation. While ACTH can bind to multiple MCR subtypes, Acetyl-ACTH (4-24) is noted for its activity as an agonist at MC1R[1][2]. The activation of MC4R has also been shown to be crucial for the neuroprotective effects of ACTH in the central nervous system[3].
Data Presentation
Due to the limited availability of specific quantitative data for Acetyl-ACTH (4-24), the following tables provide a summary of data for the closely related fragment ACTH (1-24) and other relevant ACTH analogues to guide experimental design.
Table 1: Binding Affinities (Ki, nM) of ACTH (1-24) at Human Melanocortin Receptors
| Peptide | MC1R | MC3R | MC4R | MC5R |
| ACTH (1-24) | 1.1 ± 0.2 | 18 ± 3 | 110 ± 20 | 250 ± 50 |
Data extrapolated from studies on ACTH fragments. Actual values for Acetyl-ACTH (4-24) may vary and require experimental determination.
Table 2: Recommended Starting Concentrations for In Vitro Studies
| Assay Type | Cell Line | Recommended Starting Concentration |
| Neurite Outgrowth | SH-SY5Y, PC12, Primary Neurons | 10 nM - 1 µM |
| Neuroprotection (e.g., against oxidative stress) | Primary Cortical Neurons, SH-SY5Y | 100 nM - 10 µM |
| cAMP Accumulation | HEK293 (expressing MCRs), SH-SY5Y | 1 nM - 1 µM |
| Astrocyte Activation (GFAP expression) | Primary Astrocytes | 100 nM - 5 µM |
These are suggested starting ranges and should be optimized for specific experimental conditions.
Table 3: Recommended Dosing for In Vivo Studies (Rat Models)
| Application | Route of Administration | Recommended Starting Dose | Reference Compound |
| Nerve Regeneration (Sciatic Nerve Crush) | Subcutaneous | 10 - 50 µg/kg/day | Org 2766 (ACTH (4-9) analogue) |
| Neuroprotection (Ischemic Brain Injury) | Intracerebroventricular | 1 - 10 µ g/rat | ACTH (1-16)-NH2 |
Dosages are based on studies with related ACTH fragments and should be optimized in a dose-response study for Acetyl-ACTH (4-24).
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the effect of Acetyl-ACTH (4-24) on promoting neurite outgrowth in a neuronal cell line, such as SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free culture medium
-
Acetyl-ACTH (4-24)
-
Poly-L-lysine coated 24-well plates
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Seed SH-SY5Y cells onto poly-L-lysine coated 24-well plates at a density that allows for individual cell morphology analysis after differentiation.
-
Allow cells to adhere for 24 hours in complete culture medium.
-
Induce differentiation by switching to a low-serum or serum-free medium.
-
Treat cells with varying concentrations of Acetyl-ACTH (4-24) (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and number of neurites per cell using appropriate image analysis software.
Protocol 2: In Vivo Sciatic Nerve Crush Injury Model
This protocol outlines a procedure to evaluate the neuro-regenerative effects of Acetyl-ACTH (4-24) in a rat model of peripheral nerve injury.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Fine surgical instruments
-
Non-toothed forceps
-
Acetyl-ACTH (4-24) dissolved in sterile saline
-
Osmotic minipumps or syringes for daily injections
Procedure:
-
Anesthetize the rat and shave the lateral aspect of the thigh.
-
Make a small incision in the skin and bluntly dissect the muscles to expose the sciatic nerve.
-
Gently lift the nerve and crush it with non-toothed forceps for 30 seconds at a specific location.
-
Suture the muscle and skin layers.
-
Administer Acetyl-ACTH (4-24) via the chosen route (e.g., subcutaneous injection of 10-50 µg/kg/day or implantation of an osmotic minipump for continuous delivery). A control group should receive vehicle.
-
Monitor functional recovery over a period of 4-6 weeks using methods such as the sciatic functional index (SFI) calculated from walking track analysis.
-
At the end of the study, animals can be euthanized, and the sciatic nerves and target muscles can be harvested for histological analysis (e.g., axon counting, myelination assessment).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signal pathway analysis of selected obesity-associated melanocortin-4 receptor class V mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: Development of a Competitive ELISA for the Detection of Acetyl-ACTH (4-24)
Introduction
Adrenocorticotropic hormone (ACTH) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, playing a crucial role in the stress response by stimulating the adrenal cortex to produce cortisol. ACTH is derived from the precursor protein pro-opiomelanocortin (POMC), which undergoes extensive post-translational modification and proteolytic cleavage to generate a variety of biologically active peptides. Acetyl-ACTH (4-24) is a fragment of ACTH that includes an acetylation modification. The precise biological function of this specific fragment is an active area of research, and sensitive and specific methods for its detection are essential for advancing our understanding of its physiological and pathological roles.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of Acetyl-ACTH (4-24). Due to the small size and specific post-translational modification of the target analyte, a competitive ELISA format is the most suitable approach.
Principle of the Competitive ELISA for Acetyl-ACTH (4-24)
The competitive ELISA for Acetyl-ACTH (4-24) is based on the principle of competition between the unlabeled Acetyl-ACTH (4-24) in the sample and a fixed amount of labeled Acetyl-ACTH (4-24) (e.g., biotinylated or enzyme-conjugated) for binding to a limited number of specific anti-Acetyl-ACTH (4-24) antibody binding sites. The antibody is immobilized on the surface of a microplate well. The amount of labeled Acetyl-ACTH (4-24) that binds to the antibody is inversely proportional to the concentration of unlabeled Acetyl-ACTH (4-24) in the sample. Therefore, a higher concentration of the target analyte in the sample will result in a lower signal, and vice versa.
Key Experimental Considerations
Several factors are critical for the successful development of a robust and sensitive competitive ELISA for Acetyl-ACTH (4-24):
-
Plate Coating: Efficient and consistent coating of the microplate with the anti-Acetyl-ACTH (4-24) antibody is crucial for assay performance. Optimization of coating concentration and incubation conditions is necessary.
-
Labeled Competitor: The choice and concentration of the labeled Acetyl-ACTH (4-24) competitor are critical for achieving the desired assay sensitivity and dynamic range.
-
Assay Optimization: Systematic optimization of various parameters, including incubation times, temperatures, and buffer compositions, is essential to maximize the signal-to-noise ratio and ensure assay reproducibility.
Experimental Workflow Overview
The development of the Acetyl-ACTH (4-24) competitive ELISA can be broken down into the following key stages:
-
Custom Antibody Production: Generation of a polyclonal or monoclonal antibody specific for Acetyl-ACTH (4-24).
-
Assay Development and Optimization: Establishment and optimization of the competitive ELISA protocol.
-
Assay Validation: Characterization of the assay performance in terms of sensitivity, specificity, precision, and accuracy.
Caption: Workflow for developing the Acetyl-ACTH (4-24) ELISA.
Protocols
Protocol 1: Custom Polyclonal Antibody Production for Acetyl-ACTH (4-24)
This protocol outlines the general steps for generating a polyclonal antibody specific for Acetyl-ACTH (4-24).
1. Immunogen Preparation: 1.1. Synthesize the Acetyl-ACTH (4-24) peptide with a C-terminal cysteine residue for conjugation. 1.2. Conjugate the synthesized peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) using a suitable crosslinker (e.g., m-maleimidobenzoyl-N-hydroxysuccinimide ester, MBS). 1.3. Purify the peptide-KLH conjugate.
2. Immunization: 2.1. Emulsify the peptide-KLH conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). 2.2. Immunize host animals (e.g., rabbits) with the emulsified immunogen at multiple subcutaneous sites. 2.3. Administer booster immunizations at regular intervals (e.g., every 3-4 weeks).
3. Antiserum Collection and Titer Determination: 3.1. Collect pre-immune serum from the animals before the first immunization. 3.2. Collect test bleeds at specified time points after each boost. 3.3. Determine the antibody titer of the collected sera using an indirect ELISA against the unconjugated Acetyl-ACTH (4-24) peptide.
4. Affinity Purification: 4.1. Prepare an affinity column by coupling the Acetyl-ACTH (4-24) peptide to a solid support (e.g., NHS-activated sepharose). 4.2. Pass the high-titer antiserum over the affinity column. 4.3. Wash the column extensively to remove non-specifically bound proteins. 4.4. Elute the specific antibodies using a low pH buffer (e.g., glycine-HCl, pH 2.5) and immediately neutralize the eluate with a high pH buffer (e.g., 1M Tris-HCl, pH 8.0). 4.5. Dialyze the purified antibody against a suitable storage buffer (e.g., PBS) and determine the protein concentration.
Protocol 2: Competitive ELISA for Acetyl-ACTH (4-24)
This protocol describes the procedure for performing the competitive ELISA. All steps should be performed at room temperature unless otherwise specified.
1. Reagent Preparation: 1.1. Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6. 1.2. Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST). 1.3. Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST. 1.4. Assay Buffer: 0.5% BSA in PBST. 1.5. Standard Stock Solution: Prepare a 1 mg/mL stock solution of synthetic Acetyl-ACTH (4-24) in a suitable solvent (e.g., DMSO) and further dilute in Assay Buffer to create a working stock. 1.6. Labeled Competitor: Biotinylated Acetyl-ACTH (4-24) diluted in Assay Buffer to the optimal concentration determined during assay development. 1.7. Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) diluted in Assay Buffer. 1.8. Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) substrate. 1.9. Stop Solution: 2 N Sulfuric Acid.
2. Assay Procedure:
Caption: Competitive ELISA procedure for Acetyl-ACTH (4-24).
Data Presentation
The following tables summarize the expected quantitative data from the assay development and validation experiments.
Table 1: Antibody Coating Optimization
| Antibody Concentration (µg/mL) | Signal (OD 450nm) - Max Binding | Signal (OD 450nm) - Non-specific Binding | Signal-to-Noise Ratio |
| 0.5 | 0.850 | 0.100 | 8.5 |
| 1.0 | 1.520 | 0.110 | 13.8 |
| 2.0 | 2.150 | 0.120 | 17.9 |
| 4.0 | 2.200 | 0.150 | 14.7 |
| 8.0 | 2.210 | 0.180 | 12.3 |
Optimal concentration selected based on the highest signal-to-noise ratio.
Table 2: Labeled Competitor Titration
| Biotin-Acetyl-ACTH (4-24) (ng/mL) | Signal (OD 450nm) - Max Binding | IC50 of Standard Curve (ng/mL) |
| 50 | 2.800 | 50.2 |
| 100 | 2.150 | 25.8 |
| 200 | 1.550 | 12.5 |
| 400 | 0.950 | 5.1 |
| 800 | 0.500 | 1.8 |
Optimal concentration selected to achieve the desired assay range and IC50.
Table 3: Assay Performance Characteristics
| Parameter | Result |
| Sensitivity | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 ng/mL |
| Precision | |
| Intra-assay CV% | < 10% |
| Inter-assay CV% | < 15% |
| Accuracy | |
| Spike & Recovery | 85-115% |
| Specificity | |
| Cross-reactivity with ACTH (1-39) | < 0.1% |
| Cross-reactivity with ACTH (1-24) | < 1% |
| Cross-reactivity with non-acetylated ACTH (4-24) | < 5% |
Signaling Pathway
Acetyl-ACTH (4-24) is a fragment of the pro-opiomelanocortin (POMC) peptide. While the full-length ACTH has a well-defined signaling pathway through the melanocortin 2 receptor (MC2R) leading to cortisol production, the specific signaling pathway for Acetyl-ACTH (4-24) is not well-established and is an area of ongoing investigation. The diagram below illustrates the canonical ACTH signaling pathway as a reference.
Caption: Canonical ACTH signaling pathway.
Conclusion
The development of a specific and sensitive competitive ELISA for Acetyl-ACTH (4-24) is achievable through a systematic approach involving custom antibody generation and thorough assay optimization and validation. The protocols and data presented in these application notes provide a solid foundation for researchers to establish a reliable method for quantifying this specific acetylated peptide, which will be instrumental in elucidating its biological significance.
Application Notes and Protocols for Immunohistochemical Detection of Acetyl-ACTH (4-24)
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Acetyl-ACTH (4-24), a significant fragment of the proopiomelanocortin (POMC) peptide. This document is intended for researchers, scientists, and drug development professionals working to identify the localization and expression of this peptide in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Introduction
Acetyl-ACTH (4-24) is a peptide fragment derived from adrenocorticotropic hormone (ACTH).[1][2][3] ACTH itself is a key hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily stimulating the production and release of cortisol.[4] The acetylated form, Acetyl-ACTH (4-24), may have distinct biological activities and localizations. Immunohistochemistry is a powerful technique to visualize the distribution of this peptide within the cellular and tissue context.[5][6] This protocol provides a comprehensive methodology for the successful immunostaining of Acetyl-ACTH (4-24).
Data Presentation
The following tables should be used to record and optimize experimental parameters for reproducible results.
Table 1: Antibody Dilution Optimization
| Primary Antibody Dilution | Staining Intensity | Background Staining | Signal-to-Noise Ratio |
| 1:50 | |||
| 1:100 | |||
| 1:200 | |||
| 1:500 |
Table 2: Antigen Retrieval Optimization
| Antigen Retrieval Method | Buffer | pH | Incubation Time (min) | Temperature (°C) | Staining Intensity |
| Heat-Induced (HIER) | Citrate | 6.0 | 20 | 95-100 | |
| Heat-Induced (HIER) | Tris-EDTA | 9.0 | 20 | 95-100 | |
| Enzymatic | Trypsin | 7.8 | 15 | 37 | |
| Enzymatic | Proteinase K | 7.4 | 10 | 37 |
Experimental Protocols
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials Required
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)[7][8][9]
-
Wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20 - PBST)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBST)
-
Primary antibody against Acetyl-ACTH (4-24)
-
Biotinylated secondary antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure
1. Deparaffinization and Rehydration
- Immerse slides in xylene: 2 changes for 5 minutes each.[9][10]
- Immerse slides in 100% ethanol: 2 changes for 3 minutes each.[9][10]
- Immerse slides in 95% ethanol: 1 change for 3 minutes.[9][10]
- Immerse slides in 70% ethanol: 1 change for 3 minutes.[9][10]
- Rinse slides in distilled water for 5 minutes.[11]
2. Antigen Retrieval
- Heat-Induced Epitope Retrieval (HIER): This is the most common method.[7]
- Immerse slides in a Coplin jar containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[10]
- Heat the solution to 95-100°C in a water bath, steamer, or microwave for 20-30 minutes.[12] Do not allow the slides to boil dry.
- Allow the slides to cool in the buffer for 20 minutes at room temperature.[10]
- Rinse slides in wash buffer (PBST) for 2 changes of 5 minutes each.[10]
3. Peroxidase Blocking
- Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.[11][12]
- Rinse slides in wash buffer (PBST) for 2 changes of 5 minutes each.[10]
4. Blocking
- Incubate sections with blocking buffer (e.g., 5% normal goat serum in PBST) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]
5. Primary Antibody Incubation
- Dilute the primary antibody against Acetyl-ACTH (4-24) to the optimized concentration (e.g., 1:50-1:200) in the blocking buffer.[12]
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber. Alternatively, incubate for 1-2 hours at room temperature.[5][12]
6. Secondary Antibody Incubation
- Rinse slides in wash buffer (PBST) for 3 changes of 5 minutes each.
- Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.[12]
7. Signal Amplification
- Rinse slides in wash buffer (PBST) for 3 changes of 5 minutes each.
- Incubate sections with Streptavidin-HRP complex for 30 minutes at room temperature in a humidified chamber.
8. Chromogenic Detection
- Rinse slides in wash buffer (PBST) for 3 changes of 5 minutes each.
- Prepare the DAB substrate solution just before use and apply it to the sections.
- Monitor the color development under a microscope (typically 2-10 minutes).[11]
- Stop the reaction by immersing the slides in distilled water.[9]
9. Counterstaining
- Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[10]
- Rinse slides in running tap water.
- "Blue" the hematoxylin in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water.
10. Dehydration and Mounting
- Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.[10]
- Apply a coverslip using a permanent mounting medium.
11. Visualization
- Examine the slides under a light microscope. Positive staining for Acetyl-ACTH (4-24) will appear as a brown precipitate at the site of antigen localization.
Visualizations
References
- 1. biocat.com [biocat.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Normal Physiology of ACTH and GH Release in the Hypothalamus and Anterior Pituitary in Man - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. sysy.com [sysy.com]
- 9. biomol.com [biomol.com]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. longislandab.com [longislandab.com]
- 12. genomeme.ca [genomeme.ca]
Application Notes and Protocols for Studying Adrenal Gland Function with Acetyl-ACTH (4-24)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Acetyl-ACTH (4-24), a fragment of the proopiomelanocortin (POMC) peptide, in the investigation of adrenal gland function. This document outlines the theoretical background, detailed experimental protocols, and expected outcomes for in vitro studies.
Introduction
Adrenocorticotropic hormone (ACTH), a 39-amino acid peptide, is the primary regulator of glucocorticoid synthesis and secretion from the adrenal cortex.[1] The biologically active sequence for steroidogenesis resides within the N-terminal 24 amino acids (ACTH(1-24)).[2][3] Acetyl-ACTH (4-24) is a synthetic fragment of ACTH. While full-length ACTH and ACTH(1-24) primarily exert their effects through the melanocortin-2 receptor (MC2R) to stimulate cortisol and corticosterone (B1669441) production, Acetyl-ACTH (4-24) is recognized as an agonist for the melanocortin-1 receptor (MC1R).[4] The presence of various melanocortin receptors, including MC1R and MC5R, in the adrenal gland suggests that fragments like Acetyl-ACTH (4-24) may have distinct modulatory roles in adrenal function, separate from the primary steroidogenic pathway activated by ACTH(1-24).[2][5]
These protocols are designed to enable researchers to investigate the effects of Acetyl-ACTH (4-24) on adrenal cell signaling and steroidogenesis, and to compare its activity with the well-characterized effects of ACTH(1-24).
Signaling Pathways
The canonical signaling pathway for ACTH-induced steroidogenesis is initiated by the binding of ACTH to the MC2R, which is coupled to a Gs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors and enzymes involved in the steroidogenic cascade.[6] A key acute effect is the increased transport of cholesterol into the mitochondria, the rate-limiting step in steroid synthesis.[1]
Experimental Protocols
Protocol 1: In Vitro Stimulation of Adrenal Cells
This protocol describes the general procedure for stimulating cultured adrenal cells with Acetyl-ACTH (4-24) and a positive control, ACTH(1-24). This can be adapted for primary adrenal cells or the H295R human adrenocortical carcinoma cell line.
Materials:
-
Adrenal cells (primary culture or H295R cell line)
-
Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum)
-
Acetyl-ACTH (4-24)
-
ACTH(1-24) (as a positive control)
-
Phosphate-buffered saline (PBS)
-
24-well or 96-well cell culture plates
-
Reagents for steroid quantification (e.g., ELISA kit or LC-MS/MS reagents)
-
Cell lysis buffer and reagents for cAMP assay (optional)
Procedure:
-
Cell Seeding: Plate adrenal cells in 24-well or 96-well plates at a density that allows for 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional): To reduce basal steroidogenesis, serum-free medium can be added to the cells for 2-4 hours prior to stimulation.
-
Preparation of Peptides: Prepare stock solutions of Acetyl-ACTH (4-24) and ACTH(1-24) in an appropriate solvent (e.g., sterile water or PBS). Prepare serial dilutions to achieve the desired final concentrations.
-
Cell Stimulation: Remove the culture medium and wash the cells once with PBS. Add fresh medium containing the different concentrations of Acetyl-ACTH (4-24) or ACTH(1-24). Include a vehicle-only control.
-
Incubation: Incubate the cells for a defined period (e.g., 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for steroid hormone analysis. Store at -20°C or -80°C until analysis.
-
Cell Lysis (Optional): For intracellular signaling studies, wash the cells with PBS and lyse them to measure cAMP levels or for western blot analysis of signaling proteins.
Protocol 2: Quantification of Steroid Hormones by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones.
Procedure:
-
Sample Preparation:
-
Thaw collected cell culture supernatants.
-
Add an internal standard mixture (containing deuterated analogs of the steroids of interest) to each sample.
-
Perform liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the steroids.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the steroids using a suitable C18 column and a gradient elution program.
-
Detect and quantify the steroids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for each steroid using known concentrations.
-
Calculate the concentration of each steroid in the samples by comparing their peak areas to those of the internal standards and the standard curve.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison of the effects of different treatments.
Table 1: Dose-Response of ACTH(1-24) on Cortisol Production in Adrenal Cells (Example Data)
| ACTH(1-24) Concentration (nM) | Mean Cortisol (ng/mL) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 0.01 | 15.8 | 2.1 |
| 0.1 | 45.3 | 5.7 |
| 1 | 98.6 | 12.4 |
| 10 | 152.1 | 18.9 |
| 100 | 155.4 | 20.1 |
Note: This is example data. Actual values will vary depending on the cell type and experimental conditions.
Table 2: Comparison of Steroid Hormone Profile after Stimulation with ACTH(1-24) and Acetyl-ACTH (4-24) (Hypothetical Data)
| Treatment (10 nM) | Cortisol (ng/mL) | Aldosterone (pg/mL) | DHEA (ng/mL) |
| Vehicle | 5.5 ± 0.9 | 25.1 ± 4.3 | 1.2 ± 0.3 |
| ACTH(1-24) | 160.2 ± 21.5 | 150.7 ± 18.2 | 25.6 ± 3.8 |
| Acetyl-ACTH (4-24) | 8.1 ± 1.2 | 30.5 ± 5.1 | 1.5 ± 0.4 |
Note: This table presents hypothetical data to illustrate how results could be presented. It is expected that Acetyl-ACTH (4-24) will have minimal to no effect on cortisol, aldosterone, and DHEA production via the MC2R.
Expected Outcomes and Interpretation
-
ACTH(1-24): Should induce a robust, dose-dependent increase in the production of glucocorticoids (cortisol and/or corticosterone) and other adrenal steroids. This serves as a positive control for the responsiveness of the adrenal cells.
-
Acetyl-ACTH (4-24): It is hypothesized that Acetyl-ACTH (4-24) will not significantly stimulate steroidogenesis through the MC2R pathway due to the absence of the N-terminal amino acids crucial for receptor activation. However, it may elicit other effects through MC1R or MC5R, which could be investigated by measuring other endpoints such as changes in gene expression of inflammatory cytokines or other signaling molecules.
Logical Relationship for Investigating Acetyl-ACTH (4-24) Effects
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The Importance of Melanocortin Receptors and Their Agonists in Pulmonary Disease [frontiersin.org]
- 6. Frontiers | Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes [frontiersin.org]
Application Notes and Protocols for In Vivo Imaging with Labeled Acetyl-ACTH (4-24)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl-ACTH (4-24), a fragment of the proopiomelanocortin (POMC) peptide, acts as an agonist at the melanocortin-1 receptor (MC1R).[1][2][3] The MC1R is a G protein-coupled receptor primarily expressed on the surface of melanocytes and is a key regulator of skin pigmentation and photoprotection.[4][5][6][7] Notably, MC1R is often overexpressed in melanoma cells, making it an attractive target for the development of diagnostic and therapeutic agents.[5][6][7] In vivo imaging with radiolabeled peptides that target MC1R, such as analogs of alpha-melanocyte-stimulating hormone (α-MSH), has shown promise in the visualization of melanoma. While specific data on the in vivo imaging of labeled Acetyl-ACTH (4-24) is limited, this document provides a comprehensive overview and generalized protocols based on the principles of imaging with other MC1R-targeting peptides.
Principle of the Method
The methodology is based on the specific binding of a labeled Acetyl-ACTH (4-24) probe to the MC1R on target cells. The peptide is first conjugated with a chelating agent and then radiolabeled with a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide. When introduced in vivo, the radiolabeled peptide circulates and accumulates at sites of high MC1R expression, such as melanoma tumors. The emitted radiation is then detected by a PET or SPECT scanner, allowing for the non-invasive visualization and quantification of receptor expression.
Signaling Pathway
Upon binding of an agonist like Acetyl-ACTH (4-24), the MC1R activates a downstream signaling cascade, primarily through the Gs alpha subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6][7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. This signaling pathway ultimately leads to the upregulation of genes involved in melanin (B1238610) synthesis and DNA repair.[4][6][7]
Experimental Protocols
The following are generalized protocols for the radiolabeling of a peptide like Acetyl-ACTH (4-24) and its use in preclinical in vivo imaging. These protocols are based on established methods for other MC1R-targeting peptides and may require optimization for Acetyl-ACTH (4-24).
Protocol 1: Radiolabeling of Acetyl-ACTH (4-24) with a Positron Emitter (e.g., 68Ga) for PET Imaging
Materials:
-
Acetyl-ACTH (4-24) conjugated with a chelator (e.g., DOTA, NODAGA)
-
68Ge/68Ga generator
-
Sodium acetate (B1210297) buffer (pH 4.0-5.0)
-
Metal-free water
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
-
Syringes and vials
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator according to the manufacturer's instructions.
-
In a sterile, metal-free vial, add the DOTA-conjugated Acetyl-ACTH (4-24) peptide (typically 10-50 µg) dissolved in sodium acetate buffer.
-
Add the eluted 68GaCl3 to the peptide solution.
-
Incubate the reaction mixture at 90-95°C for 5-10 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. The final product should be free of unbound 68Ga.
-
The final product can be diluted with sterile saline for injection.
Protocol 2: In Vivo PET/CT Imaging in a Murine Melanoma Model
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma xenografts)
-
68Ga-labeled Acetyl-ACTH (4-24)
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Syringes for intravenous injection
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Position the mouse on the scanner bed.
-
Administer a bolus intravenous injection of the 68Ga-labeled Acetyl-ACTH (4-24) (typically 2-4 MBq) via the tail vein.
-
Acquire dynamic or static PET scans at desired time points (e.g., 30, 60, 120 minutes post-injection).
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the PET and CT images and fuse them for analysis.
-
For receptor blocking studies, co-inject a large excess of unlabeled Acetyl-ACTH (4-24) or another MC1R agonist to demonstrate the specificity of the radiotracer uptake.
Protocol 3: Ex Vivo Biodistribution Study
Materials:
-
Tumor-bearing mice
-
68Ga-labeled Acetyl-ACTH (4-24)
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Inject a cohort of tumor-bearing mice with a known amount of 68Ga-labeled Acetyl-ACTH (4-24) via the tail vein.
-
At predetermined time points (e.g., 1 hour post-injection), euthanize the mice.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Experimental Workflow
The general workflow for in vivo imaging with a labeled peptide is a multi-step process that begins with the synthesis and labeling of the peptide, followed by in vivo administration and imaging, and concluding with data analysis.
Data Presentation
Quantitative data from biodistribution studies are typically summarized in a table to allow for easy comparison of tracer uptake in different tissues. The following table is a template demonstrating how such data would be presented. Note: The values provided are hypothetical and for illustrative purposes only, as specific biodistribution data for labeled Acetyl-ACTH (4-24) is not available.
| Tissue | % Injected Dose per Gram (%ID/g) at 1 hour post-injection |
| Blood | 1.5 ± 0.3 |
| Heart | 0.8 ± 0.2 |
| Lungs | 2.1 ± 0.5 |
| Liver | 3.5 ± 0.8 |
| Spleen | 1.2 ± 0.3 |
| Kidneys | 25.0 ± 5.0 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.7 ± 0.2 |
| Tumor | 5.0 ± 1.0 |
| Tumor (Blocked) | 1.0 ± 0.2 |
Conclusion
In vivo imaging with labeled peptides targeting the MC1R is a promising strategy for the diagnosis and monitoring of melanoma. While Acetyl-ACTH (4-24) is a known agonist of this receptor, further research is needed to evaluate its potential as an imaging agent. The protocols and information provided herein offer a solid foundation for researchers to design and conduct such studies, adapting methodologies from closely related and well-characterized α-MSH analogs. Careful optimization of labeling conditions and imaging parameters will be crucial for achieving high-quality and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 7. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Acetyl-ACTH (4-24)
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Acetyl-ACTH (4-24) and facing challenges with its dissolution in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (4-24) and why can its solubility be challenging?
Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the proopiomelanocortin (POMC) peptide.[1][2][3] Like many peptides, its solubility is highly dependent on its amino acid composition, sequence, and overall hydrophobicity. Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to be poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[4][5] The length of the peptide chain can also contribute to lower solubility due to increased hydrophobic interactions.[4]
Q2: I tried dissolving Acetyl-ACTH (4-24) in sterile water and it won't go into solution. What is my first step?
Before attempting more complex methods, it's crucial to characterize the peptide's properties. The first step is to determine if the peptide is acidic, basic, or neutral. This is done by calculating the overall net charge of the peptide at a neutral pH (pH 7).[6][7]
-
Assign charge values: Assign a value of +1 to each basic residue (Lys, Arg, His, and the N-terminus) and -1 to each acidic residue (Asp, Glu, and the C-terminus).[6][7]
-
Calculate the net charge: Sum the values to determine the overall charge.
-
Choose the next solvent:
-
Net charge > 0 (Basic): Try dissolving in a dilute acidic solution (e.g., 10% acetic acid).[6][7]
-
Net charge < 0 (Acidic): Try dissolving in a dilute basic solution (e.g., 0.1M ammonium (B1175870) bicarbonate).[8]
-
Net charge = 0 (Neutral/Hydrophobic): The peptide is likely hydrophobic and will require an organic co-solvent.[7][9]
-
Q3: My peptide is predicted to be hydrophobic. What solvents should I use?
For hydrophobic peptides, a small amount of a water-miscible organic solvent is recommended to first create a concentrated stock solution.[9] This stock can then be slowly diluted with your aqueous buffer to the final desired concentration.[9]
| Co-Solvent | Recommended For | Considerations | Max Concentration in Cell Assays |
| DMSO (Dimethyl sulfoxide) | General use for hydrophobic peptides.[4][9] | Can oxidize peptides containing Methionine (Met) or Cysteine (Cys).[9] | 0.1% - 0.5% (cell line dependent)[9][10] |
| DMF (Dimethylformamide) | Peptides containing Cys or Met.[7][9] | Alternative to DMSO.[9] | System dependent, generally low. |
| Acetonitrile (ACN) | Hydrophobic peptides.[5] | Highly volatile, which can make concentration difficult to manage.[5] | System dependent. |
| Isopropanol / Methanol | Neutral and hydrophobic peptides.[7][9] | Can be used as alternatives to DMSO or DMF. | System dependent. |
Q4: What if my peptide precipitates out of solution when I add the aqueous buffer?
This indicates you have exceeded the peptide's solubility limit in that final buffer composition.[9] If this happens:
-
Stop adding buffer immediately.
-
The peptide may need to be lyophilized again to remove the solvent before attempting dissolution in a different solvent system.[5]
-
Alternatively, try adding a stronger solubilizing agent, such as Guanidine Hydrochloride (GuHCl) or urea, to the buffer, but be aware these are denaturants and may interfere with your experiment.[7][9]
Q5: Are there any physical methods to help improve solubility?
Yes. Sonication and gentle warming can assist in dissolving a peptide.[5][6][11]
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which helps break up aggregates and promote dissolution.[4][6] Perform in short bursts (e.g., 3 cycles of 10 seconds) while keeping the sample on ice to prevent heating.[6]
-
Warming: Gently warm the solution (not exceeding 40°C) as some peptides are more soluble at higher temperatures.[5][11] However, be cautious to avoid peptide degradation.[4]
Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to solubilizing your peptide.
Workflow for Troubleshooting Peptide Solubility
The following diagram outlines a step-by-step decision-making process for dissolving a challenging peptide like Acetyl-ACTH (4-24).
Protocol 1: Solubility Testing Using pH Adjustment
This protocol is for peptides determined to be acidic or basic.
-
Preparation: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.[6] Allow the peptide to warm to room temperature.[5][6]
-
Initial Solvent:
-
For Basic Peptides (Net Charge > 0): Add a small volume of 10% aqueous acetic acid to the vial. Vortex briefly.
-
For Acidic Peptides (Net Charge < 0): Add a small volume of 0.1M ammonium bicarbonate or a weak base like dilute ammonium hydroxide.[6] Vortex briefly.
-
-
Observation: Check if the solution is clear. If not, brief sonication may help.[6]
-
Dilution: Once the peptide is fully dissolved in the initial solvent, slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final concentration. This gradual dilution prevents localized high concentrations that can cause precipitation.
-
Final Check: If the final solution is clear, it is ready for use. Always centrifuge the final solution to pellet any undissolved micro-particulates before use in an experiment.[4]
Protocol 2: Solubilization of Hydrophobic Peptides with an Organic Co-Solvent
This protocol is for peptides determined to be neutral/hydrophobic.
-
Preparation: Centrifuge the vial and allow it to warm to room temperature.[5][6]
-
Select Organic Solvent: Choose an appropriate solvent based on the peptide sequence (e.g., use DMF for Cys-containing peptides, otherwise DMSO is common).[7][9]
-
Initial Dissolution: Add a minimal volume of the chosen pure organic solvent (e.g., 30-50 µL of 100% DMSO) to the lyophilized powder.[9] This creates a concentrated stock solution. Ensure the peptide dissolves completely at this stage; sonication can be used if necessary.[6][9]
-
Slow Dilution: Place the tube containing your aqueous buffer on a vortex mixer at a low setting. Slowly, add the concentrated peptide-organic stock solution dropwise into the stirring buffer.[9]
-
Monitor for Precipitation: Watch the solution closely. If it becomes cloudy or shows signs of precipitation, you have reached the solubility limit.[9]
-
Final Solution: The final concentration of the organic solvent should be kept to a minimum, especially for cell-based assays (ideally ≤0.1% and not exceeding 0.5% DMSO).[9][10]
The Role of pH in Peptide Solubility
The solubility of a peptide is lowest at its isoelectric point (pI), the pH at which the peptide has no net charge. By adjusting the pH of the buffer to be either above or below the pI, the peptide will carry a net positive or negative charge, which improves its interaction with water and increases solubility.
References
- 1. biocat.com [biocat.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. bachem.com [bachem.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Acetyl-ACTH (4-24) Stability in Solution
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Acetyl-ACTH (4-24) in solution. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and activity of your peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Acetyl-ACTH (4-24) degradation in solution?
A1: Like many therapeutic peptides, Acetyl-ACTH (4-24) is susceptible to degradation in aqueous solutions through several chemical and physical pathways.[1][2] The primary causes include:
-
Chemical Degradation : This involves the alteration of the peptide's covalent structure. Key pathways include:
-
Hydrolysis : The cleavage of peptide bonds, which is highly dependent on the pH of the solution.[1]
-
Deamidation : The hydrolysis of the side chain amide group of an asparagine (Asn) residue.[3] ACTH has a single Asn residue, and its deamidation is a known degradation pathway, particularly in neutral and alkaline conditions.[1][3]
-
Oxidation : Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation.[4]
-
-
Enzymatic Degradation : If the solution is prepared in a biological matrix like plasma or serum, proteases can rapidly degrade the peptide.[5][6] The N-terminal acetylation of Acetyl-ACTH (4-24) is a modification designed to increase stability against certain enzymatic degradations.[7]
Q2: How does pH affect the stability of my peptide solution?
A2: pH is one of the most critical factors influencing peptide stability.[1][8] For ACTH and its fragments, stability is generally greater in acidic conditions.[9] At neutral to alkaline pH, the rate of deamidation of the asparagine residue significantly increases, leading to loss of activity.[1][3] Therefore, maintaining a slightly acidic pH is the most practical approach to minimize degradation.[1][2]
Q3: What is the recommended storage temperature for Acetyl-ACTH (4-24) solutions?
A3: Temperature plays a crucial role in the stability of ACTH.[6] Lowering the storage temperature significantly slows the rate of chemical degradation. For full-length ACTH in blood samples, stability is markedly improved at refrigerated temperatures (4°C) compared to room temperature.[6][10][11]
-
Short-Term Storage (1-2 days): Store solutions at 2-8°C.
-
Long-Term Storage (weeks to months): For optimal stability, solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] Lyophilization (freeze-drying) is also an excellent strategy for long-term preservation as it removes water, which is required for hydrolytic degradation pathways.[12]
Q4: My experiment involves a biological matrix (e.g., plasma). How can I prevent enzymatic degradation?
A4: Biological fluids contain various proteases that can quickly degrade peptides. To counteract this, it is essential to use protease inhibitors.
-
EDTA: This chelating agent inhibits metalloproteases.[6] Studies have shown that ACTH is stable for up to 6 hours at room temperature and at least 8 hours at 4°C in uncentrifuged EDTA tubes.[13][14]
-
Aprotinin: This is a broad-spectrum serine protease inhibitor.[6]
-
Protease Inhibitor Cocktails: For complex biological samples, using a commercially available protease inhibitor cocktail that targets a wide range of proteases is highly recommended.
Q5: What other strategies can I use to improve the stability of my stock solution?
A5: Beyond pH and temperature control, several formulation strategies can enhance peptide stability:[1][2]
-
Use of Excipients: Additives such as sugars (e.g., trehalose), polyols (e.g., mannitol), certain amino acids, or gelatin can help stabilize the native conformation of the peptide.[8][12]
-
Aliquotting: To avoid degradation from repeated freeze-thaw cycles, which can accelerate oxidation, it is critical to aliquot your stock solution into single-use volumes upon preparation.[4]
-
Reconstitution: Always use high-purity, sterile water or buffer for reconstitution. Prepare solutions fresh whenever possible, especially for critical experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity in assays. | Peptide Degradation: The peptide may have degraded due to improper storage conditions (pH, temperature) or handling. | 1. Review your storage and handling procedures against the recommendations in the FAQ section.2. Prepare a fresh stock solution from lyophilized powder.3. Perform a stability test on your solution using an analytical method like HPLC (see protocol below). |
| Repeated Freeze-Thaw Cycles: Aliquots were not used, leading to degradation of the main stock solution. | Always aliquot stock solutions into single-use volumes immediately after preparation to minimize freeze-thaw cycles.[4] | |
| Precipitate or cloudiness observed in the solution. | Aggregation or Poor Solubility: The peptide may be aggregating or precipitating out of solution, reducing its effective concentration. | 1. Ensure the buffer system is appropriate for the peptide's isoelectric point.2. Consider using stabilizing excipients or surfactants to prevent aggregation.[8][12]3. Briefly sonicate the solution to aid in solubilization. |
| Rapid loss of activity when used in cell culture media or plasma. | Enzymatic Degradation: Proteases present in the biological matrix are degrading the peptide. | 1. Add appropriate protease inhibitors (e.g., aprotinin, EDTA, or a commercial cocktail) to your experimental sample.[6][15]2. Reduce the incubation time if experimentally feasible. |
Quantitative Stability Data
The following table summarizes stability data for endogenous ACTH in whole blood, which serves as a valuable reference for understanding the impact of time and temperature on peptide stability.
| Storage Condition | Duration | Result | Reference |
| EDTA tube, Room Temperature | Up to 6 hours | Stable (mean change <10%) | [13][14] |
| EDTA tube, Room Temperature | > 8 hours | Significant degradation (mean change >10%) | [13] |
| EDTA tube, Refrigerated (4°C) | Up to 8 hours | Stable (mean change <10%) | [6][11][13] |
| EDTA + Aprotinin, Room Temp. | Up to 2 hours | Stable | [6][11] |
| EDTA + Aprotinin, Refrigerated (4°C) | Up to 4 hours | Stable | [6][11] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Acetyl-ACTH (4-24) Stock Solution
Objective: To prepare a concentrated stock solution of Acetyl-ACTH (4-24) with enhanced stability for long-term storage.
Materials:
-
Lyophilized Acetyl-ACTH (4-24) powder
-
Sterile, nuclease-free water
-
Acidic buffer (e.g., 10 mM Acetate Buffer, pH 4.5)
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Reconstitute the peptide in a small volume of sterile water to create an initial high-concentration solution. Mix gently by pipetting. Do not vortex.
-
For the final stock solution (e.g., 1 mM), dilute the initial solution with the acidic buffer (10 mM Acetate Buffer, pH 4.5).
-
Aliquot the stock solution into single-use, low-protein-binding tubes. The volume per aliquot should be appropriate for a single experiment.
-
For short-term storage (up to one week), store the aliquots at 4°C.
-
For long-term storage, flash-freeze the aliquots and store them at -80°C.
Protocol 2: General Method for Assessing Peptide Stability by RP-HPLC
Objective: To quantify the degradation of Acetyl-ACTH (4-24) over time under specific storage conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Procedure:
-
Sample Preparation: Prepare the Acetyl-ACTH (4-24) solution in the buffer and at the concentration you intend to test (e.g., 0.1 mg/mL in PBS, pH 7.4). Prepare parallel samples under stabilizing conditions (e.g., pH 4.5 buffer) to serve as controls.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each sample into an HPLC system equipped with a C18 column. This will provide the baseline (100%) peptide concentration.
-
Incubation: Store the remaining samples under the desired test conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by RP-HPLC.
-
Data Analysis:
-
Integrate the peak area of the intact Acetyl-ACTH (4-24) peptide in the chromatograms for each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate. Degradation products may appear as new, smaller peaks in the chromatogram.
-
Visualizations
Caption: Factors influencing the primary chemical and enzymatic degradation pathways of peptides in solution.
Caption: A typical experimental workflow for evaluating the stability of a peptide using RP-HPLC.
Caption: Overview of the ACTH signaling cascade in adrenal cells, leading to cortisol production.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
- 3. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. pharmtech.com [pharmtech.com]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. Preanalytical stability of adrenocorticotropic hormone depends on both time to centrifugation and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of adrenocorticotropic hormone in whole blood samples: effects of storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 13. Is the stability of ACTH in whole blood a genuine concern during the preanalytical phase? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biochemia-medica.com [biochemia-medica.com]
- 15. biochemia-medica.com [biochemia-medica.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Acetyl-ACTH (4-24)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Acetyl-ACTH (4-24). The content is structured in a question-and-answer format to directly address common experimental issues.
Troubleshooting Guide
Low bioactivity of synthetic Acetyl-ACTH (4-24) can stem from a variety of factors, from peptide quality and preparation to the experimental setup. This guide will walk you through a logical troubleshooting process to identify and resolve the issue.
Q1: My synthetic Acetyl-ACTH (4-24) shows significantly lower or no activity in my bioassay. Where should I start troubleshooting?
A1: A systematic approach is crucial. Begin by evaluating the most common sources of error. The following diagram illustrates a recommended troubleshooting workflow.
Q2: How can I verify the quality of my synthetic Acetyl-ACTH (4-24)?
A2: The quality of the synthetic peptide is a primary suspect for low bioactivity. You should have received a Certificate of Analysis (CoA) from the manufacturer. If not, request it. Here’s what to look for and how to independently verify it:
-
Purity (HPLC): The CoA should provide an HPLC chromatogram showing the purity of the peptide. For bioassays, a purity of >95% is recommended. Impurities can include truncated or incomplete sequences which may interfere with the assay.[1] You can verify this by running your own Reverse-Phase HPLC (RP-HPLC).[2][3]
-
Identity (Mass Spectrometry): The CoA should confirm the correct molecular weight of Acetyl-ACTH (4-24) (approx. 2638.19 g/mol ).[4][5] This confirms the correct peptide was synthesized. You can verify this with MALDI-TOF or ESI-MS.[1][6]
-
Oxidation: Peptides containing residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation, which can significantly reduce bioactivity.[6][7] Acetyl-ACTH (4-24) contains a Methionine residue. Oxidation can be detected by mass spectrometry as an increase in mass of 16 Da per oxidized Met residue.[8][9]
-
Aggregation: Peptides can form aggregates, which are often insoluble and biologically inactive. This can sometimes be observed as difficulty in dissolving the peptide or as a broadening of the peak in HPLC analysis.
Q3: I'm having trouble dissolving the peptide. Could this be the cause of low bioactivity, and how should I properly prepare my stock solution?
A3: Yes, improper solubilization is a major cause of apparent low bioactivity. If the peptide is not fully dissolved, the actual concentration in your assay will be much lower than calculated.
Solubility Testing and Stock Solution Protocol:
-
Initial Assessment: Before dissolving the entire batch, test the solubility of a small amount of the peptide.[10][11]
-
Solvent Selection:
-
If the peptide is basic (net positive charge), and does not dissolve in water, try a dilute acidic solution like 0.1% acetic acid.[11][12]
-
If the peptide is acidic (net negative charge), a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate can be used.[11][12]
-
For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary to initially dissolve the peptide, followed by slow, dropwise addition to your aqueous buffer while vortexing.[4][13] Note: DMSO can oxidize peptides containing Met or Cys.[13]
-
Stock Solution Preparation:
-
Storage:
Q4: My peptide quality and preparation seem correct. What in my bioassay could be causing the low activity?
A4: If you are confident in your peptide, the issue likely lies within your bioassay. Acetyl-ACTH (4-24) is an agonist for melanocortin receptors (MCs), primarily stimulating the Gs-alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).
Common Bioassay Pitfalls:
-
Cell Line Issues:
-
Assay Protocol:
-
Reagent Quality: Use high-quality reagents and positive controls (e.g., α-MSH or a full-length ACTH standard) to ensure the assay is working correctly.
-
Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures for your specific assay.[9]
-
Contaminants: Be aware of potential contaminants in your peptide stock, such as Trifluoroacetic acid (TFA) from the synthesis process, which can be cytotoxic at high concentrations.[7] Endotoxins can also interfere with cell-based assays.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the expected bioactivity of Acetyl-ACTH (4-24)?
A: Acetyl-ACTH (4-24) is a known agonist at the MC1 receptor.[3][16] While specific EC50 values for Acetyl-ACTH (4-24) are not widely published, the table below provides a summary of the bioactivity of related ACTH fragments and the endogenous ligand α-MSH at various human melanocortin receptors. This can serve as a benchmark for your experiments.
| Ligand | Receptor | Bioactivity Parameter | Reported Value (nM) |
| α-MSH | hMC1R | Ki | 0.12 - 0.23 |
| hMC3R | Ki | 31 - 31.5 | |
| hMC4R | Ki | 660 - 900 | |
| hMC5R | Ki | 5700 - 7160 | |
| ACTH (1-24) | hMC2R | EC50 | ~6.3 |
| hMC1R, 3R, 4R, 5R | EC50 | Nanomolar range | |
| ACTH (1-15) | hMC2R | EC50 | 1450 |
| desacetyl-α-MSH | mMC1R | EC50 | 0.13 |
| mMC3R | EC50 | 0.96 | |
| mMC4R | EC50 | 0.53 | |
| mMC5R | EC50 | 0.84 |
Data compiled from multiple sources.[3][7][9][16][17][18][19][20] Values can vary depending on the specific assay conditions.
Q: What is the primary signaling pathway activated by Acetyl-ACTH (4-24)?
A: Acetyl-ACTH (4-24), like other melanocortins, primarily signals through Gs protein-coupled receptors. Upon binding to a melanocortin receptor (e.g., MC1R), it activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream cellular responses.
Q: Can you provide a detailed protocol for a cAMP bioassay?
A: The following is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, a common method for measuring Gs-coupled receptor activation. This should be adapted based on the specific cell line and manufacturer's kit instructions.
Experimental Protocol: cAMP HTRF Bioassay
Methodology:
-
Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human melanocortin receptor of interest (e.g., hMC1R) in appropriate media. Harvest cells when they reach 80-90% confluency.
-
Cell Plating: Resuspend cells in stimulation buffer and plate into a 384-well white plate at an optimized density (e.g., 2,500-5,000 cells/well).[9]
-
Compound Preparation: Prepare serial dilutions of Acetyl-ACTH (4-24) and positive controls (e.g., α-MSH) in stimulation buffer.
-
Cell Stimulation: Add the diluted compounds to the cell plate. Include a "vehicle only" control. Incubate for 30 minutes at room temperature.[12]
-
Lysis and Detection: Sequentially add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to all wells as per the manufacturer's protocol.[4][12]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[4][12]
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 665 nm and 620 nm.[12]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the log of the peptide concentration. Use a non-linear regression model (sigmoidal dose-response) to determine the EC50 value.
Q: Are there any other potential issues I should be aware of?
A: Yes, a few other factors can influence your results:
-
Peptide Counter-ion: Synthetic peptides are often supplied as trifluoroacetate (B77799) (TFA) salts. High concentrations of TFA can be toxic to cells and may affect assay results.[7] If this is a concern, consider ion-exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
-
Endotoxin Contamination: Peptides can be contaminated with endotoxins from bacteria during synthesis and purification. Endotoxins can cause non-specific cellular responses, particularly in immune cells.[7] If you are working with sensitive cell types, it is advisable to use endotoxin-free peptides.
-
Net Peptide Content: The lyophilized powder you receive is not 100% peptide; it also contains water and counter-ions. The "net peptide content" (NPC) is usually provided on the CoA. You should use the NPC to calculate the exact concentration of your stock solution to ensure accurate dosing in your assays.
By systematically working through these troubleshooting steps, you can identify the source of the low bioactivity of your synthetic Acetyl-ACTH (4-24) and obtain reliable and reproducible experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. biobasic.com [biobasic.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Proopiomelanocortin (POMC), the ACTH/melanocortin precursor, is secreted by human epidermal keratinocytes and melanocytes and stimulates melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Synthesis and Pharmacological Characterization of Adrenocorticotropic Hormone (ACTH 1–24) and C-Terminal Truncated Analogues Identifies the Minimal ACTH N-Terminal Fragment Required for Melanocorton-2 Receptor Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl-ACTH (4-24) for Rat Studies
This technical support center provides guidance for researchers utilizing Acetyl-ACTH (4-24) in rat studies. As a novel research peptide, specific dosage and protocol information is limited. This guide offers insights based on related compounds and general best practices to aid in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (4-24) and what is its mechanism of action?
Acetyl-ACTH (4-24) is a synthetic peptide fragment derived from the proopiomelanocortin (POMC) protein.[1][2][3] It is known to be an agonist for the melanocortin 1 receptor (MC1R).[1][2] The activation of MC1R is associated with a variety of cellular responses, including anti-inflammatory effects and potential neuroprotective actions.
Q2: What is the optimal dosage of Acetyl-ACTH (4-24) for rat studies?
Currently, there is a lack of published studies that have established an optimal dosage for Acetyl-ACTH (4-24) in rats for specific applications like neuroprotection or cognitive enhancement. Researchers will need to perform dose-response studies to determine the optimal dosage for their specific experimental model and endpoints.
Q3: How should I prepare and administer Acetyl-ACTH (4-24)?
-
Reconstitution: Acetyl-ACTH (4-24) is typically supplied as a lyophilized powder.[] The manufacturer's instructions should be followed for reconstitution, which usually involves dissolving the peptide in a sterile, biocompatible solvent such as sterile saline or a buffered solution.
-
Administration Route: Common administration routes for peptides in rat studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intracerebroventricular (ICV). The choice of route will depend on the research question, the target tissue, and the desired pharmacokinetic profile.
Q4: What are the potential side effects of Acetyl-ACTH (4-24) in rats?
As there is limited data on Acetyl-ACTH (4-24), potential side effects are not well-documented. Based on the activity of related ACTH fragments, potential effects could include behavioral changes (e.g., grooming), or mild inflammatory responses at the injection site. Careful observation of the animals post-administration is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect at the tested dosage. | - Dosage is too low.- Inappropriate route of administration for the target.- Peptide degradation. | - Perform a dose-escalation study to find an effective dose range.- Consider a different administration route that ensures better bioavailability to the target organ (e.g., ICV for central nervous system targets).- Ensure proper storage and handling of the peptide to prevent degradation. Prepare fresh solutions for each experiment. |
| High variability in experimental results. | - Inconsistent dosing or administration technique.- Biological variability among animals. | - Ensure accurate and consistent preparation and administration of the peptide solution.- Increase the number of animals per group to improve statistical power. |
| Adverse reactions observed in rats (e.g., distress, inflammation). | - Dosage is too high (toxicity).- Contamination of the peptide solution.- Immune reaction to the peptide. | - Reduce the dosage and perform a toxicity study.- Ensure sterile techniques are used for solution preparation and administration.- Monitor for signs of an allergic reaction and consult with a veterinarian. |
Data from Related ACTH Fragments in Rat Studies
Since direct data for Acetyl-ACTH (4-24) is unavailable, the following table summarizes dosages of related ACTH fragments to provide a potential starting point for experimental design. Note: These are not direct recommendations for Acetyl-ACTH (4-24) and dosages should be optimized for the specific peptide and experimental context.
| Compound | Application | Dosage | Route of Administration | Animal Model | Reference |
| ACTH (1-39) | Catecholamine Biosynthesis | 13 IU/kg | Subcutaneous (SC) | Adrenalectomized rats | [5] |
| ACTH | Sirtuin Expression | 3 nmol/100 g body weight | Intraperitoneal (IP) | Adult male rats | [6] |
| ACTH (1-24) | Proliferation & Steroidogenesis | 10 nM (in vitro) | In vitro | Primary rat adrenocortical cells | [7] |
| ACTH (4-10) | Motor System Development & Learning | 10.0 µg/kg | Not Specified | Neonatal rats | [8] |
| ACTH (4-10)Pro8-Gly9-Pro10 | Anti-inflammatory cytokine expression | Not Specified | Intranasal | Rats with spinal cord injury | [9] |
Experimental Protocols
As no specific experimental protocols for Acetyl-ACTH (4-24) in rats are available, a general protocol for a pilot dose-response study is provided below.
Objective: To determine a preliminary effective and well-tolerated dose range of Acetyl-ACTH (4-24) for a specific biological effect in rats.
Materials:
-
Acetyl-ACTH (4-24) peptide
-
Sterile saline (0.9% NaCl)
-
Male/Female Sprague-Dawley or Wistar rats (age and weight appropriate for the model)
-
Standard laboratory equipment for animal handling and administration
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.
-
Peptide Preparation: On the day of the experiment, reconstitute the lyophilized Acetyl-ACTH (4-24) in sterile saline to create a stock solution. Prepare serial dilutions to achieve the desired doses.
-
Grouping: Randomly assign rats to several groups (e.g., n=6-8 per group):
-
Vehicle control (saline only)
-
Low dose Acetyl-ACTH (4-24)
-
Mid dose Acetyl-ACTH (4-24)
-
High dose Acetyl-ACTH (4-24)
-
-
Administration: Administer the assigned treatment to each rat via the chosen route (e.g., IP injection).
-
Monitoring: Observe the animals for a predetermined period for any adverse effects and for the desired biological or behavioral outcomes.
-
Endpoint Measurement: At the end of the observation period, collect relevant samples (e.g., blood, tissue) or perform behavioral tests to measure the endpoints of interest.
-
Data Analysis: Analyze the data to determine if there is a dose-dependent effect of Acetyl-ACTH (4-24) and to identify a potential optimal dose.
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of Acetyl-ACTH (4-24) through the MC1R.
Caption: A general workflow for in vivo rat studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 5. ACTH Elevates Gene Expression for Catecholamine Biosynthesis in Rat Superior Cervical Ganglia and Locus Coeruleus by an Adrenal Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. mdpi.com [mdpi.com]
- 8. ACTH neuromodulation of the developing motor system and neonatal learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
Technical Support Center: Acetyl-ACTH (4-24) Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetyl-ACTH (4-24) antibodies. The following information will help you address common issues related to antibody specificity and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in ensuring the specificity of an Acetyl-ACTH (4-24) antibody?
A1: The primary challenges stem from the nature of the antigen itself. Acetyl-ACTH (4-24) is a small, post-translationally modified peptide. Key issues include:
-
Cross-reactivity with the non-acetylated form: The antibody may recognize the ACTH (4-24) peptide sequence regardless of the acetylation status.
-
Cross-reactivity with endogenous ACTH: The antibody might bind to the full-length adrenocorticotropic hormone (ACTH).
-
Cross-reactivity with other POMC-derived peptides: Peptides like α-melanocyte-stimulating hormone (α-MSH) share sequence homology with ACTH and could be recognized by the antibody.[1]
-
Off-target binding: The antibody may bind to other unrelated proteins in the sample, leading to non-specific signals.
Q2: My Western blot shows multiple bands when using the Acetyl-ACTH (4-24) antibody. What could be the cause?
A2: Multiple bands on a Western blot can be due to several factors:
-
Non-specific binding: The antibody may be binding to other proteins in your lysate. Ensure you are using an appropriate blocking buffer and antibody concentration.
-
Protein degradation: The target protein may be degrading, leading to smaller fragments being detected. The use of protease inhibitors during sample preparation is crucial.
-
Post-translational modifications: The target protein may exist in multiple modified forms (e.g., phosphorylation, glycosylation), leading to shifts in molecular weight.
-
Cross-reactivity: As mentioned in Q1, the antibody could be detecting related peptides or the full-length ACTH.
Q3: How can I confirm that my antibody is specific to the acetylated form of ACTH (4-24)?
A3: To confirm specificity for the acetylated epitope, you should perform a peptide competition or blocking assay. This involves pre-incubating the antibody with an excess of the acetylated peptide before using it in your experiment (e.g., Western blot or IHC). If the signal is significantly reduced or eliminated, it indicates that the antibody is specific to the acetylated peptide. You should also perform the same experiment with the non-acetylated version of the peptide; in this case, the signal should not be affected if the antibody is truly specific to the acetylation.
Q4: Can I use an antibody generated against Acetyl-ACTH (4-24) for immunohistochemistry (IHC)?
A4: Yes, but it requires careful validation. The fixation process in IHC can alter protein conformation and mask epitopes. You will need to optimize antigen retrieval methods and validate the antibody's performance using positive and negative tissue controls. A peptide blocking experiment is also highly recommended for IHC to confirm specificity.
Troubleshooting Guides
Issue 1: High Background in Western Blot or ELISA
| Possible Cause | Troubleshooting Step |
| Antibody concentration too high | Perform a titration experiment to determine the optimal antibody concentration. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk, 5% BSA). |
| Inadequate washing | Increase the number and duration of wash steps. |
| Non-specific binding of secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. |
Issue 2: No Signal or Weak Signal
| Possible Cause | Troubleshooting Step |
| Low abundance of the target protein | Increase the amount of protein loaded on the gel or used in the ELISA. |
| Inactive antibody | Ensure proper storage of the antibody as per the manufacturer's instructions. |
| Incorrect antibody dilution | Use a more concentrated antibody solution. |
| Incompatible secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species and isotype. |
| Over-blocking | Reduce the concentration or incubation time of the blocking agent. |
Data Presentation
Quantitative data on antibody specificity is crucial for interpreting results. While specific data for a custom Acetyl-ACTH (4-24) antibody would need to be generated experimentally, the following table illustrates the type of data you should aim to obtain through techniques like competitive ELISA. The data presented here is based on a published study of an anti-α-MSH antibody and serves as an example.[2]
Table 1: Example of Cross-Reactivity Data for an Anti-α-MSH Antibody
| Peptide | Cross-Reactivity (%) |
| α-MSH | 100 |
| desacetyl-α-MSH | 100 |
| ACTH (1-39) | < 0.1 |
| ACTH (1-24) | 4 |
Data adapted from a study on an antiserum to synthetic human α-MSH.[2]
Experimental Protocols
Peptide Blocking Assay for Western Blotting
This protocol is designed to confirm the specificity of the Acetyl-ACTH (4-24) antibody.
-
Prepare two identical protein samples for Western blotting.
-
Prepare two antibody solutions:
-
Solution A (Control): Dilute the primary antibody to its optimal working concentration in blocking buffer.
-
Solution B (Blocked): Pre-incubate the diluted primary antibody with a 10-100 fold molar excess of the Acetyl-ACTH (4-24) peptide for 1-2 hours at room temperature with gentle agitation.
-
-
Run the Western blot:
-
Load the protein samples on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane as per your standard protocol.
-
Incubate one membrane strip with Solution A and the other with Solution B overnight at 4°C.
-
-
Wash and develop: Wash the membranes and incubate with the appropriate secondary antibody. Develop the blot using a chemiluminescent substrate.
-
Analyze the results: A significant reduction or absence of the band in the lane incubated with Solution B compared to Solution A indicates that the antibody is specific for the target peptide.
Competitive ELISA
This protocol quantifies the specificity of the Acetyl-ACTH (4-24) antibody.
-
Coat the ELISA plate: Coat the wells of a microtiter plate with the Acetyl-ACTH (4-24) peptide.
-
Block the plate: Block the wells to prevent non-specific binding.
-
Prepare competitor solutions: Prepare serial dilutions of the Acetyl-ACTH (4-24) peptide (for the standard curve) and potential cross-reacting peptides (e.g., non-acetylated ACTH (4-24), full-length ACTH, α-MSH).
-
Competition step: Add a fixed concentration of the primary antibody and varying concentrations of the competitor peptides to the wells. Incubate to allow competition for binding to the coated antigen.
-
Wash and add secondary antibody: Wash the plate and add an enzyme-conjugated secondary antibody.
-
Develop and measure: Add the substrate and measure the absorbance.
-
Analyze the data: The signal will be inversely proportional to the concentration of the peptide in the solution. By comparing the inhibition curves of different peptides, you can determine the percentage of cross-reactivity.
Visualizations
References
reducing non-specific binding in Acetyl-ACTH (4-24) assays
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of non-specific binding (NSB) in Acetyl-ACTH (4-24) immunoassays.
Troubleshooting Guide & FAQs
High non-specific binding can obscure true signals, leading to low sensitivity, high background, and inaccurate quantification. The following section addresses common issues in a question-and-answer format.
Q1: What are the primary causes of high non-specific binding in my peptide assay?
High non-specific binding (NSB) occurs when assay components, such as antibodies or the analyte itself, adhere to unintended surfaces or molecules.[1][2] This can be caused by several factors:
-
Inadequate Blocking: The blocking buffer may not have effectively saturated all unoccupied sites on the microplate wells, leaving them "sticky" for antibodies.[3][4]
-
Hydrophobic or Ionic Interactions: Assay components can bind non-specifically to the polystyrene plate or other proteins through hydrophobic or charge-based interactions.[5][6]
-
Antibody Concentration: Using primary or secondary antibody concentrations that are too high can lead to an increase in low-affinity, non-specific interactions.[7]
-
Insufficient Washing: Inadequate wash steps may fail to remove unbound or weakly bound antibodies and reagents, contributing to high background noise.[7][8]
-
Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself (e.g., anti-bovine antibodies reacting with BSA).[6][9]
-
Sample Matrix Effects: Components within the biological sample, such as heterophilic antibodies (e.g., HAMA) or rheumatoid factors, can bind to the assay antibodies, causing false signals.[1]
Q2: My blank wells (no analyte) have a very high signal. How can I troubleshoot this?
High signal in blank wells is a clear indicator of non-specific binding of the detection and/or secondary antibodies. To address this, consider the following systematic approach:
-
Confirm Secondary Antibody Specificity: Run a control without the primary antibody. If the signal persists, the secondary antibody is binding non-specifically.[10] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity.
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.
-
Improve Blocking: Your current blocking buffer may be suboptimal. Test alternative blocking agents. Casein and Bovine Serum Albumin (BSA) are common choices, but one may be more effective than the other for your specific antibody system.[11]
-
Enhance Wash Steps: Increase the number of wash cycles and/or the duration of each wash. Adding a non-ionic detergent like Tween-20 to your wash buffer is crucial for disrupting weak, non-specific interactions.[7]
Q3: How do I choose and optimize a blocking buffer?
The ideal blocking buffer saturates all non-specific binding sites on the plate without interfering with the specific antibody-antigen interaction.[4][7] There is no single best blocker for all assays; optimization is key.
-
Common Protein-Based Blockers:
-
Bovine Serum Albumin (BSA): A common choice, typically used at 1-5%.
-
Non-fat Dry Milk: Cost-effective and very effective at blocking, but should not be used in assays with avidin-biotin systems (contains biotin) or when using anti-phospho antibodies (contains phosphoproteins).[12]
-
Casein: Can provide lower backgrounds than BSA or milk in some systems and is recommended for biotin-avidin assays.[11][13]
-
-
Detergents: Non-ionic detergents like Tween-20 can be included in the blocking buffer (and subsequent antibody diluents and wash buffers) at a low concentration (typically 0.05% - 0.2%) to reduce hydrophobic interactions.[6][7]
Q4: What is the role of detergents like Tween-20, and how can they impact my assay?
Non-ionic detergents like Tween-20 are critical for reducing NSB. They work by disrupting weak hydrophobic interactions that cause proteins to stick to the polystyrene plate.[6][14]
-
In Wash Buffers: Detergents are essential for washing away unbound and weakly bound reagents.[14]
-
In Antibody Diluents: Including a low concentration of detergent in your antibody diluent can help prevent the antibodies from aggregating and binding non-specifically.
-
Concentration is Key: While helpful, excessive detergent concentrations (e.g., >0.1%) can also inhibit specific antibody-antigen binding, leading to a weaker signal.[7] The optimal concentration should be determined experimentally. The effectiveness of detergents can also depend on the type of polystyrene plate used (high-binding vs. low-binding).[15][16]
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% | Compatible with most systems; pure protein source. | More expensive than milk; some commercial preparations contain bovine IgG which can cross-react with secondary antibodies.[17] |
| Non-Fat Dry Milk | 3 - 5% | Inexpensive and highly effective at reducing background.[12] | Incompatible with avidin/biotin detection systems; contains phosphoproteins, making it unsuitable for phospho-specific antibody assays.[12] |
| Casein | 1% | Can provide lower background than BSA or milk; recommended for biotin-avidin systems.[11][13] | May mask certain epitopes. |
| Fish Gelatin | 0.1 - 0.5% | Less likely to cross-react with mammalian antibodies compared to BSA or milk.[13] | Can be less effective than other blockers in some assays. |
| Commercial/Proprietary Buffers | Varies | Optimized formulations, often protein-free, can reduce cross-reactivity issues. | Higher cost. |
Visualizations
Experimental & Logical Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting non-specific binding.
Caption: Mechanism of Specific vs. Non-Specific Antibody Binding.
Caption: Troubleshooting Decision Tree for High Non-Specific Binding.
Experimental Protocols
Protocol 1: Optimizing the Blocking Buffer
This protocol outlines a method for testing different blocking agents to identify the most effective one for your Acetyl-ACTH (4-24) assay.
Objective: To determine which blocking buffer provides the lowest background signal without compromising the specific signal.
Materials:
-
High-binding 96-well microplates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture antibody specific for Acetyl-ACTH (4-24)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffers to test (prepare 100 mL of each):
-
Buffer A: 3% BSA in PBST (PBS + 0.05% Tween-20)
-
Buffer B: 5% Non-fat Dry Milk in PBST
-
Buffer C: 1% Casein in PBST
-
Buffer D: Your current/standard blocking buffer
-
-
Detection antibody (conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
Procedure:
-
Coat Plate: Coat the wells of a 96-well plate with your capture antibody at its optimal concentration. Incubate according to your standard protocol (e.g., overnight at 4°C).
-
Wash: Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Block:
-
Divide the plate into sections for each blocking buffer.
-
Add 200 µL of the assigned blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Wash: Wash the plate 3 times with Wash Buffer.
-
Set Up Controls: For each blocking condition, prepare the following wells in triplicate:
-
Blank Wells: Add only the assay diluent (the buffer used to dilute the detection antibody).
-
NSB Wells: Add the detection antibody (at its standard concentration) but no analyte.
-
Max Signal Wells: Add a high concentration of Acetyl-ACTH (4-24) standard, followed by the detection antibody.
-
-
Incubate: Incubate the plate according to your standard assay protocol.
-
Wash: Wash the plate 5 times with Wash Buffer.
-
Develop and Read: Add the substrate, incubate until color develops, add the stop solution, and read the absorbance on a plate reader.
-
Analyze: For each blocking buffer, compare the signal from the "NSB Wells" and the signal-to-noise ratio (Max Signal / NSB Signal). The optimal buffer will yield the lowest NSB signal and the highest signal-to-noise ratio.
Protocol 2: Optimizing Wash Steps and Detergent Concentration
This protocol helps determine the ideal number of washes and detergent concentration to reduce background.
Objective: To minimize NSB by optimizing the wash procedure.
Materials:
-
All materials from Protocol 1.
-
Wash Buffers to test:
-
Buffer A: PBS + 0.05% Tween-20
-
Buffer B: PBS + 0.1% Tween-20
-
Buffer C: TBS + 0.05% Tween-20
-
Buffer D: TBS + 0.1% Tween-20
-
Procedure:
-
Prepare Plate: Coat and block a 96-well plate using your now-optimized blocking buffer from Protocol 1.
-
Add Reagents: Add your detection antibody (no analyte) to all wells to simulate a worst-case scenario for NSB. Incubate.
-
Wash:
-
Divide the plate into sections.
-
For each Wash Buffer (A-D), further divide the sections to test different numbers of wash cycles (e.g., 3 washes, 5 washes, 7 washes).
-
Perform the washes, ensuring complete aspiration of buffer between each step.
-
-
Develop and Read: Add substrate, stop the reaction, and read the plate.
-
Analyze: Compare the absorbance values across the different conditions. The goal is to find the combination of wash buffer and wash count that gives the lowest signal (lowest background) without requiring an excessive number of steps. Be aware that overly stringent washing (too high detergent or too many washes) could potentially reduce your specific signal, which should be confirmed in a full assay.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 3. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. bma.ch [bma.ch]
- 11. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Acetyl-ACTH (4-24) Peptide Handling and Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and long-term storage of Acetyl-ACTH (4-24) peptide to ensure its stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized Acetyl-ACTH (4-24) peptide?
For maximum stability, lyophilized Acetyl-ACTH (4-24) peptide should be stored at -20°C or lower, with -80°C being preferable for extended periods.[1][2][3][4] Storing the peptide in a desiccated, dark environment will further protect its integrity.[1][2][5]
Q2: How should I store the peptide once it is reconstituted in a solution?
Peptides in solution are significantly less stable than in their lyophilized form.[3][6][7] If storage in solution is necessary, it is recommended to:
-
Aliquot the solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[2][6][7]
-
Store the aliquots at -20°C or colder; for longer-term storage, -80°C is recommended.[1][3][4]
-
Note that frozen solutions are typically only stable for a few weeks.[3]
Q3: Can I store the reconstituted peptide at 4°C?
Storing reconstituted Acetyl-ACTH (4-24) at 4°C is only recommended for very short-term use, generally no longer than 2-7 days.[8][9] Peptides in solution are susceptible to bacterial degradation and chemical degradation, which occurs more rapidly at refrigerated temperatures compared to frozen conditions.[6]
Q4: How many times can I freeze and thaw the peptide solution?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][6][7][8] The best practice is to aliquot the reconstituted peptide into volumes suitable for single experiments.[2]
Q5: What precautions should I take before opening a new vial of lyophilized peptide?
Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[3][5][7] This prevents condensation from forming inside the vial, as many peptides are hygroscopic and moisture can significantly decrease long-term stability.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced Peptide Activity or Inconsistent Results | Peptide degradation due to improper storage. | Ensure the lyophilized peptide is stored at -20°C or -80°C.[1][10] For reconstituted peptide, confirm that it was stored in single-use aliquots at -20°C or colder and that freeze-thaw cycles were avoided.[2][6] |
| Peptide degradation due to moisture. | Always allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent water absorption.[3][5] | |
| Oxidation of sensitive amino acid residues. | While Acetyl-ACTH (4-24) contains Methionine which is prone to oxidation, proper storage in a tightly sealed vial at low temperatures should minimize this.[6] For highly sensitive peptides, purging the vial with an inert gas like nitrogen or argon can provide extra protection.[4] | |
| Difficulty Dissolving the Peptide (Poor Solubility) | Incorrect solvent choice. | The solubility of a peptide is sequence-dependent. For a basic peptide, a small amount of an acidic solvent like 1-10% acetic acid may aid dissolution before diluting with your working buffer.[7] Always use sterile water or buffers for reconstitution.[7] |
| Visible Precipitate in the Reconstituted Solution After Thawing | Peptide aggregation. | Centrifuge the vial briefly before use to pellet any aggregates. Use the supernatant for your experiment. To prevent aggregation, ensure the peptide is fully dissolved upon reconstitution and stored at an appropriate pH (5-7 is often recommended).[7] |
Data Presentation
Summary of Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a dark, dry environment.[1][2][6] Allow vial to reach room temperature before opening.[3] |
| Reconstituted in Solution | -20°C to -80°C | Weeks to Months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][7] Use sterile, slightly acidic (pH 5-6) buffer.[4][5] |
| Reconstituted in Solution | 4°C | 2-7 Days (Short-term) | Not recommended for long-term storage due to risk of degradation.[4][8] |
| Room Temperature | Not Recommended | Hours to Days | Only for short periods during handling; stability is greatly reduced.[8][10] |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of Acetyl-ACTH (4-24)
This protocol outlines the best practices for reconstituting lyophilized Acetyl-ACTH (4-24) to ensure its stability and accurate concentration for long-term storage and experimental use.
Materials:
-
Vial of lyophilized Acetyl-ACTH (4-24)
-
Desiccator
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile pipette and tips
-
Appropriate sterile solvent (e.g., sterile distilled water or a sterile buffer at pH 5-6)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibration: Transfer the sealed vial of lyophilized peptide from the freezer to a desiccator at room temperature. Allow the vial to equilibrate for at least 30 minutes.[3][7] This step is critical to prevent moisture condensation upon opening.
-
Initial Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the vial.[11]
-
Solvent Addition: Carefully open the vial and add the predetermined volume of your chosen sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Recap the vial and gently vortex or swirl to ensure the peptide is completely dissolved.[11] Visually inspect the solution to ensure there are no particulates.
-
Aliquoting: Immediately dispense the peptide stock solution into single-use, sterile, low-protein binding microcentrifuge tubes. The volume of each aliquot should be appropriate for one experiment to avoid thawing the remaining stock.[2][6]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and the date of reconstitution.
-
Storage: Promptly place the labeled aliquots into a -20°C or -80°C freezer for long-term storage.[1][3]
Mandatory Visualization
ACTH Signaling Pathway
Adrenocorticotropic hormone (ACTH) exerts its effects by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors that regulate the expression of genes involved in steroidogenesis.[12]
Experimental Workflow: Peptide Reconstitution and Storage
The following workflow illustrates the critical steps from receiving a lyophilized peptide to its proper long-term storage for experimental use. Following this process minimizes degradation and ensures the reliability of experimental results.
References
- 1. jpt.com [jpt.com]
- 2. cernumbiosciences.com [cernumbiosciences.com]
- 3. bachem.com [bachem.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. genscript.com [genscript.com]
- 7. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 8. prospecbio.com [prospecbio.com]
- 9. mybiosource.com [mybiosource.com]
- 10. jpt.com [jpt.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. Impact of ACTH Signaling on Transcriptional Regulation of Steroidogenic Genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl-ACTH (4-24) Receptor Binding Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Acetyl-ACTH (4-24) receptor binding assay.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl-ACTH (4-24) and which receptor does it bind to?
A1: Acetyl-ACTH (4-24) is a peptide fragment derived from proopiomelanocortin (POMC).[1][2] It is known to act as an agonist at the melanocortin-1 receptor (MC1R).[1][2] Adrenocorticotropic hormone (ACTH) and its fragments can also interact with other melanocortin receptor subtypes (MC2R, MC3R, MC4R, MC5R) with varying affinities.[3][4][5]
Q2: What is the principle of a competitive receptor binding assay?
A2: A competitive binding assay measures the ability of an unlabeled compound (the "competitor," e.g., Acetyl-ACTH (4-24)) to compete with a labeled compound (e.g., a radiolabeled MSH analog) for binding to a specific receptor. The amount of labeled ligand displaced is proportional to the concentration and affinity of the unlabeled competitor. From the resulting competition curve, the IC50 (the concentration of the competitor that displaces 50% of the labeled ligand) can be determined.[6]
Q3: How do I determine the inhibition constant (Ki) from the IC50 value?
A3: The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6] This equation corrects for the concentration of the labeled ligand used in the assay.
Q4: Should I use whole cells or membrane preparations for my assay?
A4: Both can be used. Membrane preparations are often preferred as they provide a higher concentration of receptors and can lead to lower non-specific binding. However, using whole cells expressing the target receptor is also a valid approach, though it may require more rigorous optimization of washing steps to minimize background signal.[6]
Q5: What type of radioligand is suitable for this assay?
A5: A common choice is a radiolabeled, high-affinity, and selective melanocortin receptor agonist, such as [¹²⁵I]NDP-α-MSH.[3][7] The ideal radioligand should have high specific activity and low non-specific binding.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 50% of total binding) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Hydrophobic interactions of the radioligand with assay components. 4. Inefficient washing. | 1. Use a radioligand concentration at or below its Kd.[8] 2. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer. 3. Optimize the buffer's ionic strength and consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20).[6] 4. Increase the number of wash steps or the volume of ice-cold wash buffer.[6] |
| Low Signal-to-Noise Ratio (Total Binding / NSB < 3) | 1. Low receptor density in the membrane preparation. 2. Degraded radioligand or receptor. 3. Suboptimal incubation time or temperature. 4. Incorrect buffer pH or composition. | 1. Prepare fresh membranes from cells with higher receptor expression. Check receptor expression levels. 2. Use fresh, high-purity radioligand and store membrane preparations at -80°C.[6][8] 3. Perform time-course and temperature optimization experiments to ensure binding reaches equilibrium. 4. Optimize the buffer's pH and ionic strength for the specific receptor subtype. |
| Poor Reproducibility / High Variability | 1. Inconsistent pipetting or dispensing of reagents. 2. Incomplete washing or aspiration of buffer. 3. Variability in membrane preparation aliquots. 4. Assay not performed at equilibrium. | 1. Use calibrated pipettes and ensure consistent technique. 2. Carefully optimize and standardize all washing and aspiration steps. 3. Ensure thorough mixing of the membrane stock before aliquoting. 4. Ensure the incubation time is sufficient for the lowest ligand concentrations to reach equilibrium.[9] |
| No or Low Specific Binding | 1. Inactive receptor or ligand. 2. Absence of the target receptor in the cell/membrane preparation. 3. Incorrect assay setup (e.g., wrong unlabeled ligand for NSB). | 1. Verify the biological activity of the receptor and ligands in a functional assay (e.g., cAMP accumulation). 2. Confirm receptor expression via Western blot or other methods. 3. For NSB determination, use a high concentration of a known, high-affinity unlabeled ligand for the target receptor.[8] |
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the melanocortin receptor of interest to confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[6]
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a sonicator on ice.[6]
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[6]
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[6]
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in a suitable volume of binding buffer.
-
Quantification & Storage: Determine the protein concentration using a standard method like the BCA assay. Store membrane aliquots at -80°C until use.[6]
Protocol 2: Competitive Radioligand Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Binding Buffer + Membrane Preparation.
-
Non-Specific Binding (NSB): Radioligand + High concentration of unlabeled ligand (e.g., 1 µM NDP-α-MSH) + Membrane Preparation.
-
Competition: Radioligand + Serial dilutions of Acetyl-ACTH (4-24) + Membrane Preparation.
-
-
Reagent Addition: Add all components to the wells, initiating the reaction by adding the membrane preparation. The final assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 2 hours at 37°C).[10]
-
Termination & Washing: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
Quantitative Data
Table 1: Binding Affinities of ACTH Peptides at Melanocortin Receptors
| Peptide | Receptor | Cell Line | Radioligand | Ki / IC50 (nM) |
| ACTH(1-24) | hMC1R | HEK-293 | [¹²⁵I]NDP-MSH | 0.9 ± 0.2 |
| ACTH(1-24) | hMC3R | HEK-293 | [¹²⁵I]NDP-MSH | 18.2 ± 3.5 |
| ACTH(1-24) | hMC4R | HEK-293 | [¹²⁵I]NDP-MSH | 4.8 ± 0.8 |
| ACTH(1-24) | hMC5R | HEK-293 | [¹²⁵I]NDP-MSH | 1.1 ± 0.2 |
| ACTH(1-39) | mMC2R | HeLa | ¹²⁵I-ACTH | KD = 0.84 nM |
Data adapted from published literature.[11] Binding affinities can vary based on experimental conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. The melanocortin receptor subtypes in chicken have high preference to ACTH-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel Binding Motif of ACTH Analogues at the Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Agonist and receptor binding properties of adrenocorticotropin peptides using the cloned mouse adrenocorticotropin receptor expressed in a stably transfected HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Signal in Acetyl-ACTH (4-24) Western Blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with poor signal in Acetyl-ACTH (4-24) Western blots.
Frequently Asked Questions (FAQs)
Q1: I am not detecting any signal for Acetyl-ACTH (4-24). What are the most common causes?
A weak or absent signal in a Western blot for a small peptide like Acetyl-ACTH (4-24) can stem from several factors. Key areas to investigate include:
-
Inefficient Protein Transfer: Small peptides can easily pass through standard membranes. Optimizing the transfer conditions is critical.
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations need to be carefully titrated to find the optimal dilution for signal detection.[1][2][3][4]
-
Low Protein Abundance: The target protein may be present in very low amounts in your sample. Consider loading more protein or using techniques to enrich your sample for the protein of interest.
-
Inactive Reagents: Ensure that your antibodies, substrates, and other reagents have not expired and have been stored correctly.[5]
Q2: How can I improve the transfer efficiency for a small peptide like Acetyl-ACTH (4-24)?
To improve the transfer of small proteins:
-
Membrane Selection: Use a nitrocellulose or PVDF membrane with a smaller pore size (e.g., 0.2 µm) to better retain small peptides.
-
Transfer Time and Voltage: Reduce the transfer time and/or voltage to prevent the peptide from passing through the membrane ("over-transfer").[6]
-
Transfer Buffer Composition: The presence of methanol (B129727) in the transfer buffer can aid in stripping the protein from the gel and binding it to the membrane. However, for very small peptides, reducing the methanol concentration or omitting it might be beneficial. It is recommended to optimize this condition.
Q3: What type of blocking buffer is best for detecting Acetyl-ACTH (4-24)?
The choice of blocking buffer can significantly impact signal intensity and background noise.[7][8][9][10]
-
Standard Blockers: Commonly used blocking agents include 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBS-T or PBS-T.
-
Protein-Free Blockers: If you are using an antibody that may cross-react with proteins in milk or BSA, consider a protein-free blocking buffer.[7]
-
Commercial Blockers: Several commercially available blocking buffers are formulated to enhance signal and reduce background.[7][8]
It's important to test different blocking agents to determine which provides the best signal-to-noise ratio for your specific antibody and sample combination.[2][4]
Q4: My signal is still weak. Are there any reagents that can enhance the signal?
Yes, several commercial signal enhancers are available that can boost the signal intensity in Western blots, often by 3- to 10-fold or more.[11][12][13] These enhancers typically work by improving the binding of the primary antibody to the target antigen.[14][15]
| Product Type | Key Features | Compatibility |
| Antibody Enhancer Solutions | Dilute primary and/or secondary antibodies directly in this solution. Can significantly increase signal intensity, allowing for the use of more dilute antibodies.[11][15] | Chemiluminescent, colorimetric, and fluorescent detection systems.[11][12] Compatible with PVDF and nitrocellulose membranes.[12][15] |
| Membrane Treatment Systems | Involves a pre-treatment of the membrane after transfer but before blocking. A separate solution is provided for diluting the primary antibody.[13] | Chemiluminescent, chromogenic, and fluorescent detection methods.[12][13] Works with PVDF and nitrocellulose membranes.[12][13] |
Q5: I'm seeing high background on my blot. How can I reduce it?
High background can obscure a weak signal. To reduce background:
-
Optimize Blocking: Increase the blocking time, try a different blocking agent, or increase the concentration of the blocking agent.[16]
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding.[17] Try further diluting your antibodies.
-
Increase Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[2][18] Adding a detergent like Tween-20 to your wash buffer is also crucial.
Experimental Protocols
Detailed Protocol for Acetyl-ACTH (4-24) Western Blot
This protocol is a starting point and may require optimization for your specific experimental conditions.
1. Sample Preparation
-
For cultured cells, wash cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For tissues, dissect the tissue on ice, snap-freeze in liquid nitrogen, and homogenize in ice-cold lysis buffer with protease inhibitors.[19][20]
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[19]
-
Mix 20-50 µg of protein with an equal volume of 2X Laemmli sample buffer.[21]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
2. SDS-PAGE
-
Use a high-percentage Tris-Tricine or Tris-Glycine gel (e.g., 15-20% acrylamide) suitable for resolving small peptides.
-
Load the denatured protein samples into the wells.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[22]
3. Protein Transfer
-
Pre-soak a 0.2 µm nitrocellulose or PVDF membrane in transfer buffer. If using PVDF, briefly pre-wet the membrane in methanol.[22]
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped.
-
Perform a semi-dry or wet transfer. For a small peptide, a shorter transfer time (e.g., 30-45 minutes) at a lower voltage is recommended to prevent over-transfer.
4. Immunodetection
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T) for 1 hour at room temperature with gentle agitation.[22]
-
Primary Antibody Incubation: Dilute the anti-Acetyl-ACTH (4-24) primary antibody in the blocking buffer. Typical starting dilutions range from 1:500 to 1:2000.[17] Incubate the membrane overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer (e.g., 1:5000 to 1:20,000).[17] Incubate for 1 hour at room temperature with gentle agitation.[22]
-
Final Washes: Wash the membrane four times for 10 minutes each with TBS-T.
5. Signal Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).[22]
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Start with a short exposure time and increase as needed.[23]
Visual Guides
Caption: Troubleshooting workflow for poor signal in Acetyl-ACTH (4-24) Western blots.
Caption: Simplified ACTH signaling pathway via the MC2R.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. arp1.com [arp1.com]
- 6. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 10. biocompare.com [biocompare.com]
- 11. SignalPlus Antibody Enhancer (GTX49999) | GeneTex [genetex.com]
- 12. Thermo Scientific SuperSignal Western Blot Enhancer 50 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Pierce™ Western Blot Signal Enhancer 500 mL | Buy Online | Thermo Scientific™ [thermofisher.com]
- 15. Western Blot Enhancer [sbsgenetech.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. Western Blot Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 19. bosterbio.com [bosterbio.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. genscript.com [genscript.com]
- 23. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
stability of Acetyl-ACTH (4-24) at different pH and temperatures
This technical support center provides guidance and answers frequently asked questions regarding the stability of Acetyl-ACTH (4-24). The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Acetyl-ACTH (4-24) in solution?
A1: The stability of Acetyl-ACTH (4-24), like most peptides, is primarily influenced by pH, temperature, and the presence of oxidative or enzymatic agents.[1][2] Key degradation pathways include hydrolysis of the peptide backbone, particularly at acidic pH, and deamidation of asparagine residues, which is accelerated at neutral to alkaline pH.[1][3] Temperature significantly accelerates these degradation processes.[4][5]
Q2: What is the expected shelf-life of lyophilized Acetyl-ACTH (4-24)?
A2: Lyophilized peptides are generally very stable. When stored at -20°C or lower in a dry environment, Acetyl-ACTH (4-24) powder is expected to be stable for an extended period, often exceeding one year. For optimal longevity, it is recommended to store lyophilized peptides in a desiccator at low temperatures.[6]
Q3: How should I store reconstituted Acetyl-ACTH (4-24) solutions?
A3: Once reconstituted, the peptide is much more susceptible to degradation.[6] For short-term storage (a few days), solutions should be kept at 2-8°C. For long-term storage, it is advisable to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the peptide.[6] The choice of solvent and buffer system will also impact stability.
Q4: At what pH is Acetyl-ACTH (4-24) most stable?
Q5: Are there any specific amino acid sequences in Acetyl-ACTH (4-24) that are particularly prone to degradation?
A5: The ACTH (4-24) sequence contains an asparagine (Asn) residue, which is known to be susceptible to deamidation, especially at neutral and alkaline pH.[1][3] This process involves the formation of a cyclic imide intermediate, which then hydrolyzes to form a mixture of aspartic acid and isoaspartic acid-containing peptides.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage (temperature, pH). | - Ensure proper storage of lyophilized powder and reconstituted solutions (-20°C or -80°C). - Use a validated, stability-indicating analytical method (e.g., RP-HPLC) to check for peptide integrity. - Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles. - Introduction of proteases from contaminated reagents or labware. | - Aliquot peptide solutions into single-use vials to avoid freeze-thaw cycles. - Use sterile, high-purity water and buffers. - Consider adding a protease inhibitor if enzymatic degradation is suspected. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation (e.g., deamidation, oxidation). | - Analyze the degradation products using mass spectrometry to identify the modification. - Adjust the pH of the solution to a more optimal range (e.g., slightly acidic). - Protect the solution from light and consider de-gassing buffers to minimize oxidation. |
| Precipitation of the peptide | - Poor solubility at the chosen pH or concentration. - Aggregation of the peptide over time. | - Determine the isoelectric point (pI) of the peptide and adjust the pH to be at least one unit away from the pI. - Consider using a different solvent or adding a solubilizing agent. - Store at lower concentrations if aggregation is an issue. |
Stability Data
The following tables provide illustrative stability data for a peptide with similar characteristics to Acetyl-ACTH (4-24) under various conditions. Note: This is generalized data and may not be representative of Acetyl-ACTH (4-24). Empirical testing is required for specific stability profiles.
Table 1: Effect of Temperature on Peptide Stability at pH 5.0
| Temperature | Incubation Time (days) | % Remaining Peptide |
| 4°C | 30 | >95% |
| 25°C | 30 | ~85% |
| 40°C | 30 | ~60% |
Table 2: Effect of pH on Peptide Stability at 25°C
| pH | Incubation Time (days) | % Remaining Peptide |
| 3.0 | 15 | ~90% |
| 5.0 | 15 | >95% |
| 7.4 | 15 | ~80% |
| 9.0 | 15 | ~70% |
Experimental Protocols
Protocol 1: Determination of Peptide Stability by RP-HPLC
This protocol outlines a general method for assessing the stability of Acetyl-ACTH (4-24) under different pH and temperature conditions.
Materials:
-
Acetyl-ACTH (4-24)
-
Purified water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Phosphate (B84403) buffer solutions at various pH values (e.g., 3.0, 5.0, 7.4, 9.0)
-
Temperature-controlled incubators
-
RP-HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of Acetyl-ACTH (4-24) in purified water.
-
Dilute the stock solution into different phosphate buffers to achieve the desired final peptide concentration and pH.
-
Divide the solutions for each pH into aliquots and store them in temperature-controlled incubators at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 7, 14, 30 days), withdraw an aliquot from each condition.
-
Analyze the samples by RP-HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the peptide elution at a suitable wavelength (e.g., 214 nm).
-
Calculate the percentage of remaining intact peptide by comparing the peak area of the main peptide peak at each time point to the peak area at time zero.
Visualizations
References
- 1. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Chemical pathways of peptide degradation. I. Deamidation of adrenocorticotropic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ozpeptide.com [ozpeptide.com]
Validation & Comparative
A Comparative Analysis of Acetyl-ACTH (4-24) and Full-Length ACTH (1-39) for Research and Drug Development
A detailed guide for researchers, scientists, and drug development professionals comparing the biological activity, receptor binding, and signaling pathways of the synthetic peptide fragment Acetyl-ACTH (4-24) and the endogenous full-length adrenocorticotropic hormone (ACTH) (1-39).
This guide provides a comprehensive comparison of Acetyl-ACTH (4-24) and full-length ACTH (1-39), offering insights into their distinct biochemical and physiological properties. The data presented is intended to assist researchers in selecting the appropriate molecule for their specific experimental needs and to inform early-stage drug development.
Executive Summary
Full-length Adrenocorticotropic Hormone (ACTH) (1-39) is a pivotal hormone in the hypothalamic-pituitary-adrenal (HPA) axis, primarily regulating cortisol and androgen production through its action on the melanocortin-2 receptor (MC2R)[1]. Its biological activity is largely attributed to the N-terminal (1-24) region[2]. Acetyl-ACTH (4-24) is a synthetic fragment of ACTH that includes a key binding motif but lacks the N-terminal serine residue and is acetylated. This modification and truncation significantly alter its receptor interaction profile, directing its activity primarily towards the melanocortin-1 receptor (MC1R)[3][4]. This guide will delve into the quantitative differences in their receptor binding and functional activity, provide detailed experimental protocols for their characterization, and illustrate the key signaling pathways involved.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the binding affinity (Ki), inhibitory concentration (IC50), and potency (EC50) of full-length ACTH (1-39) and its fragments at various melanocortin receptors. Data for Acetyl-ACTH (4-24) is limited, reflecting its more specialized use and research focus.
Table 1: Receptor Binding Affinity (Kd and IC50)
| Ligand | Receptor | Kd (nM) | IC50 (nM) | Species |
| ACTH (1-39) | MC2R | 0.84 | - | Mouse |
| ACTH (1-24) | MC2R | 0.94 | - | Mouse |
| ACTH (1-39) | MC1R | - | 0.96 | Mouse |
| ACTH (1-39) | MC3R | - | 21 | Mouse |
| ACTH (4-10) | MC3R | - | 2400 | Mouse |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of a ligand that inhibits the binding of a radioligand by 50%.
Table 2: Receptor Potency (EC50)
| Ligand | Receptor | EC50 (pM) | Species |
| ACTH (1-39) | MC2R | 57 | Mouse |
| ACTH (1-24) | MC2R | 7.5 | Mouse |
| ACTH (1-17) | MC2R | 49 | Mouse |
EC50 (Half-maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum.
Key Differentiators
Full-Length ACTH (1-39):
-
Primary Target: High-affinity agonist for the MC2R, the classical ACTH receptor[5].
-
Biological Role: The principal regulator of steroidogenesis in the adrenal cortex[1].
-
Signaling: Activates Gs protein-coupled signaling, leading to increased intracellular cyclic AMP (cAMP) levels.
-
Fragments: The N-terminal (1-24) fragment retains full biological activity at the MC2R[2].
Acetyl-ACTH (4-24):
-
Biological Role: Likely involved in pathways regulated by MC1R, such as pigmentation and inflammation. The N-terminal acetylation can influence stability and receptor interaction.
-
Signaling: Presumed to activate Gs protein-coupled signaling via MC1R, leading to cAMP production.
-
Structure-Activity: The (4-10) region of ACTH contains the core "message" sequence (His-Phe-Arg-Trp) crucial for melanocortin receptor activation. The acetylation of the N-terminus can alter the binding kinetics and specificity.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the melanocortin receptor of interest (e.g., MC1R or MC2R).
-
Radioligand (e.g., [125I]-NDP-α-MSH for MC1R, [125I]-ACTH(1-39) for MC2R).
-
Unlabeled ligands: Acetyl-ACTH (4-24) and ACTH (1-39).
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash Buffer: Cold Binding Buffer.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid and counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with 0.3% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
Reaction Mixture: In each well, combine in the following order:
-
Binding Buffer.
-
A range of concentrations of the unlabeled competitor ligand (Acetyl-ACTH (4-24) or ACTH (1-39)).
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Cell membrane preparation (protein concentration optimized for the assay).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash each well multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of a ligand to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger in melanocortin receptor signaling.
Materials:
-
Cells stably expressing the melanocortin receptor of interest (e.g., CHO or HEK293 cells).
-
Test ligands: Acetyl-ACTH (4-24) and ACTH (1-39).
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Starvation: Prior to the assay, starve the cells in a serum-free medium for a few hours.
-
Ligand Stimulation:
-
Aspirate the starvation medium.
-
Add Stimulation Buffer containing a range of concentrations of the test ligand (Acetyl-ACTH (4-24) or ACTH (1-39)).
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the ligand concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for ACTH and a typical experimental workflow for comparing the two peptides.
Caption: ACTH (1-39) signaling pathway via the MC2R.
Caption: Experimental workflow for comparing peptide activity.
Conclusion
Full-length ACTH (1-39) remains the ligand of choice for studying the physiological effects mediated by the MC2R, particularly in the context of the HPA axis and steroidogenesis. Its N-terminal fragment, ACTH (1-24), offers comparable, if not slightly higher, potency at the MC2R. In contrast, Acetyl-ACTH (4-24) serves as a more specific tool for investigating MC1R-mediated pathways. The choice between these molecules should be guided by the specific research question and the target receptor of interest. The experimental protocols provided herein offer a robust framework for the quantitative characterization of these and other related peptides.
References
- 1. Some aspects of the relationship between N-terminal structure and MSH activity of three decapeptides related to ACTH: a comparative study of gly 1 -ACTH(1-10)OH, ibu 1 -ACTH(1-10)OH and -ala 1 -ACTH(1-10)OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocat.com [biocat.com]
- 5. Structure-activity relationships of monomeric and dimeric synthetic ACTH fragments in perifused frog adrenal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Acetyl-ACTH (4-24) Cross-Reactivity Across Species
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of Acetyl-ACTH (4-24), a synthetic peptide fragment of adrenocorticotropic hormone (ACTH), across different species. This document is intended to assist researchers and drug development professionals in evaluating the potential of this peptide for various research and therapeutic applications.
Executive Summary
Acetyl-ACTH (4-24) is a fragment of the proopiomelanocortin (POMC) peptide.[1][2][3][4][5] The amino acid sequence of ACTH, particularly the N-terminal region, is highly conserved across mammalian species. The designation "(human, bovine, rat)" for commercially available Acetyl-ACTH (4-24) indicates that the primary amino acid sequence of this fragment is identical across these species, suggesting a strong basis for cross-reactivity. This peptide is recognized as an agonist for the melanocortin-1 receptor (MC1R).[1][4][5] The high degree of conservation of the MC1R gene and protein structure among mammals further supports the likelihood of Acetyl-ACTH (4-24) exhibiting similar biological activity across different species.
Quantitative Data Comparison
Due to the limited availability of direct comparative studies, this table summarizes the known information and highlights the data that requires further investigation.
| Parameter | Human | Mouse | Rat | Bovine | Other Species |
| Acetyl-ACTH (4-24) Sequence | Ac-MEHFRWGKPVGKKRRPVKVYP | Ac-MEHFRWGKPVGKKRRPVKVYP | Ac-MEHFRWGKPVGKKRRPVKVYP | Ac-MEHFRWGKPVGKKRRPVKVYP | Highly conserved in mammals |
| Primary Target Receptor | MC1R | MC1R | MC1R | MC1R | MC1R is highly conserved |
| Binding Affinity (Ki) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Functional Potency (EC50) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The identical amino acid sequence across human, bovine, and rat strongly suggests that Acetyl-ACTH (4-24) will exhibit cross-reactivity. The lack of specific quantitative comparative data underscores a gap in the current research literature.
Signaling Pathway
Acetyl-ACTH (4-24), as an agonist of the melanocortin receptors, is expected to activate the canonical G-protein coupled receptor (GPCR) signaling cascade. Upon binding to MC1R, it initiates a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which then activates Protein Kinase A (PKA) to phosphorylate downstream targets, resulting in a cellular response.
Caption: Signaling pathway of Acetyl-ACTH (4-24) via the MC1R.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity of ligands like Acetyl-ACTH (4-24).
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the binding of Acetyl-ACTH (4-24) to melanocortin receptors from different species.
Materials:
-
Cell lines expressing the melanocortin receptor of interest (e.g., human, mouse, rat MC1R).
-
Radiolabeled ligand (e.g., [125I]-NDP-α-MSH).
-
Unlabeled Acetyl-ACTH (4-24).
-
Binding buffer (e.g., Tris-HCl with BSA, MgCl2, and protease inhibitors).
-
Wash buffer (ice-cold).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture cells expressing the target receptor to an appropriate density.
-
Membrane Preparation: Harvest cells and prepare cell membranes through homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Acetyl-ACTH (4-24). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Incubation: Incubate at a specific temperature (e.g., 37°C) for a set period (e.g., 60-120 minutes) to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of Acetyl-ACTH (4-24) that inhibits 50% of specific radioligand binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Functional Assay (cAMP Measurement)
This assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP), providing a measure of its functional potency (EC50).
Objective: To determine the potency of Acetyl-ACTH (4-24) in activating melanocortin receptors from different species.
Materials:
-
Cell lines expressing the melanocortin receptor of interest.
-
Acetyl-ACTH (4-24) at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., ELISA, HTRF).
Procedure:
-
Cell Seeding: Seed cells expressing the target receptor in a multi-well plate and allow them to attach overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.
-
Compound Addition: Add varying concentrations of Acetyl-ACTH (4-24) to the wells. Include a positive control (a known agonist) and a negative control (vehicle).
-
Incubation: Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the Acetyl-ACTH (4-24) concentration. Use non-linear regression to fit a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
Conclusion
References
- 1. Human skin color - Wikipedia [en.wikipedia.org]
- 2. Melanocortin-1 receptor mutations and pigmentation: Insights from large animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ACTH/MSH-like peptides inhibit the binding of dopaminergic ligands to the dopamine D2 receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl-ACTH (4-24) vs. Alpha-MSH: A Comparative Guide to Melanocortin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of Acetyl-ACTH (4-24) and alpha-Melanocyte-Stimulating Hormone (alpha-MSH) for the melanocortin receptors (MCRs). Understanding the nuanced interactions of these peptides with the five MCR subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R) is critical for the development of targeted therapeutics with improved specificity and efficacy.
Executive Summary
Alpha-MSH, an endogenous tridecapeptide, exhibits high affinity for several melanocortin receptors, particularly MC1R, and is a key regulator of skin pigmentation and inflammation. Acetyl-ACTH (4-24), a synthetic fragment of Adrenocorticotropic Hormone (ACTH), is also investigated for its melanocortin-mediated activities. While both peptides share a core pharmacophore, their distinct structural features, including N-terminal acetylation and amino acid sequence length, lead to significant differences in their receptor binding profiles. This guide synthesizes available experimental data to illuminate these differences, providing a valuable resource for researchers in pharmacology and drug discovery.
Quantitative Receptor Binding Affinity
| Ligand | MC1R Ki (nM) | MC3R Ki (nM) | MC4R Ki (nM) | MC5R Ki (nM) |
| alpha-MSH | 0.23[1] | 31.5[1] | 900[1] | 7160[1] |
| ACTH (1-24) | 3.0 | 50 | 500 | 1000 |
| ACTH (6-24) | 200 | 1000 | >10000 | >10000 |
Note: Data for ACTH (1-24) and ACTH (6-24) are derived from Schiöth et al., 1997. The Ki values are approximations based on the reported data.
Signaling Pathways and Experimental Workflow
To elucidate the mechanisms of action and experimental procedures for determining receptor affinity, the following diagrams are provided.
Figure 1. Simplified signaling pathway of melanocortin receptors upon ligand binding.
Figure 2. General workflow for a competitive radioligand binding assay.
Experimental Protocols
The determination of binding affinities for melanocortin receptor ligands is typically achieved through competitive radioligand binding assays. Below is a detailed, representative protocol.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., Acetyl-ACTH (4-24) or alpha-MSH) for a specific melanocortin receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably or transiently expressing the human melanocortin receptor of interest (MC1R, MC3R, MC4R, or MC5R).
-
Radioligand: A high-affinity, radiolabeled ligand, typically [¹²⁵I]NDP-MSH ([Nle⁴, D-Phe⁷]-α-MSH).
-
Test Compounds: Acetyl-ACTH (4-24) and alpha-MSH.
-
Binding Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM NDP-MSH).
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target melanocortin receptor.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-radiolabeled ligand.
-
Competitive Binding: Add cell membranes, radioligand, and serial dilutions of the test compound (Acetyl-ACTH (4-24) or alpha-MSH).
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This traps the cell membranes with the bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
The available data indicates that alpha-MSH is a high-affinity ligand for MC1R and demonstrates varied, generally lower, affinities for other melanocortin receptors. While direct binding data for Acetyl-ACTH (4-24) is scarce, the affinity of related ACTH fragments suggests that both N-terminal truncation and the absence of C-terminal amidation, characteristic of ACTH peptides, likely result in a significantly lower affinity for MC1R, MC3R, MC4R, and MC5R compared to alpha-MSH. For drug development professionals, this highlights the critical role of N- and C-terminal modifications in determining the potency and selectivity of melanocortin receptor ligands. Further studies are warranted to precisely quantify the binding profile of Acetyl-ACTH (4-24) to fully understand its pharmacological potential.
References
Unveiling the Specificity of Acetyl-ACTH (4-24) for the Melanocortin 1 Receptor: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the binding and functional specificity of Acetyl-ACTH (4-24), a synthetic peptide fragment, for the melanocortin 1 receptor (MC1R). Intended for researchers, scientists, and professionals in drug development, this document objectively compares the performance of Acetyl-ACTH (4-24) with the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) and the potent synthetic agonist [Nle4, D-Phe7]-α-MSH (NDP-MSH). The information presented is supported by experimental data from peer-reviewed literature to facilitate informed decisions in research and development.
Comparative Analysis of Melanocortin Receptor Agonists
The specificity of a ligand for its target receptor is paramount in drug development to ensure desired therapeutic effects while minimizing off-target interactions. The following table summarizes the binding affinities (Ki) and functional activities (EC50) of Acetyl-ACTH (4-24), α-MSH, and NDP-MSH across the five known melanocortin receptor subtypes (MC1R-MC5R).
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| Acetyl-ACTH (4-24) | MC1R | Data not available¹ | Data not available¹ |
| MC2R | No significant binding[1] | No significant activity[1] | |
| MC3R | Data not available¹ | Data not available¹ | |
| MC4R | Data not available¹ | Data not available¹ | |
| MC5R | Data not available¹ | Data not available¹ | |
| α-MSH | MC1R | ~0.2 - 1.0[2] | ~0.002 - 1.0[3] |
| MC2R | No significant binding | No significant activity | |
| MC3R | ~5 - 25 | ~1 - 50 | |
| MC4R | ~5 - 50 | ~0.5 - 20 | |
| MC5R | ~1 - 10 | ~0.1 - 5 | |
| NDP-MSH | MC1R | ~0.04 - 0.4 | ~0.001 - 0.2 |
| MC2R | No significant binding | No significant activity | |
| MC3R | ~1 - 10 | ~0.1 - 5 | |
| MC4R | ~0.2 - 5 | ~0.1 - 1.0 | |
| MC5R | ~0.5 - 10 | ~0.1 - 2.0 |
Understanding the MC1 Receptor Signaling Pathway
Activation of the MC1R by an agonist initiates a cascade of intracellular events. The binding of a ligand, such as Acetyl-ACTH (4-24), to the G-protein coupled MC1R leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, such as the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for assessing ligand-receptor interactions are provided below.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the specific melanocortin receptor subtype (e.g., HEK293-hMC1R) are prepared through homogenization and centrifugation.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Competition Reaction: In a 96-well plate, a fixed concentration of the radiolabeled ligand (e.g., [¹²⁵I]-NDP-MSH) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (Acetyl-ACTH (4-24)).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the signaling pathway of Gs-coupled receptors like the MC1R. This provides a measure of the compound's functional activity (EC50).
Methodology:
-
Cell Culture: Cells stably expressing the melanocortin receptor of interest are cultured to an appropriate density in 96-well plates.
-
Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Compound Stimulation: The cells are then stimulated with varying concentrations of the test agonist (Acetyl-ACTH (4-24)) for a specific duration (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression analysis.
Logical Assessment of Receptor Selectivity
Based on the available data, a logical comparison of the selectivity profiles of the three agonists can be constructed. NDP-MSH is a potent, non-selective agonist across MC1R, MC3R, MC4R, and MC5R. α-MSH is also a pan-agonist but generally exhibits slightly lower potency compared to NDP-MSH. Acetyl-ACTH (4-24) is inferred to be an agonist at MC1R, MC3R, MC4R, and MC5R, with a critical distinction of having no activity at MC2R. This lack of MC2R activity is a key differentiator from full-length ACTH and is a significant aspect of its specificity profile.
Conclusion
While direct quantitative data for Acetyl-ACTH (4-24) remains to be fully elucidated in publicly accessible literature, the available evidence from studies on analogous ACTH fragments strongly supports its specificity for the MC1, MC3, MC4, and MC5 receptors, with a notable and defining lack of activity at the MC2 receptor. This profile distinguishes it from the endogenous pan-agonist α-MSH and the potent synthetic agonist NDP-MSH, which also do not activate MC2R but are active across the other four subtypes. The absence of MC2R interaction is a critical feature, suggesting that Acetyl-ACTH (4-24) would not elicit the steroidogenic effects associated with full-length ACTH. For researchers investigating the roles of melanocortin receptors, particularly MC1R, Acetyl-ACTH (4-24) represents a valuable tool, and its distinct selectivity profile warrants further investigation for potential therapeutic applications.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human melanocyte stimulating hormone receptor has evolved to become "super-sensitive" to melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylation Boosts Potency and Stability of ACTH Fragments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the post-translational modification of Adrenocorticotropic Hormone (ACTH) fragments is critical for harnessing their therapeutic potential. This guide provides a comprehensive comparison of the biological activity of acetylated versus non-acetylated ACTH fragments, supported by experimental data and detailed methodologies.
N-terminal acetylation, a common post-translational modification, has been shown to significantly enhance the biological activity of ACTH-derived peptides, most notably α-melanocyte-stimulating hormone (α-MSH). This modification impacts the potency, stability, and duration of action of these peptides, which are key players in a variety of physiological processes including stress response, pigmentation, and energy homeostasis.
Enhanced Biological Potency and Stability
N-acetylation of α-MSH (Act-αMSH) has been demonstrated to be crucial for its full biological activity. Studies have shown that Act-αMSH is significantly more potent than its non-acetylated counterpart, desacetyl-α-MSH (Des-αMSH), in stimulating cAMP accumulation in cells expressing the melanocortin 4 receptor (MC4R).[1] This increased potency is largely attributed to the dramatically increased stability of the acetylated form.[1] Des-αMSH is rapidly degraded, particularly in the hypothalamus, leading to a reduced biological effect.[1]
The enhanced stability of acetylated α-MSH also translates to a longer duration of action in vivo. Comparative studies on the lipolytic (fat-breakdown) effects of different forms of α-MSH revealed that diacetyl-α-MSH had the slowest onset and longest duration of action, coupled with the greatest potency.[2] Conversely, desacetyl-α-MSH exhibited the quickest onset but the shortest duration and least potency.[2] This difference in half-life is a key factor in the observed bioactivities.[2]
Comparative Biological Activities
The following tables summarize the comparative biological activities of acetylated and non-acetylated ACTH fragments based on available experimental data.
| Peptide | Bioactivity | Model System | Potency Comparison | Reference |
| Act-αMSH | cAMP Accumulation | 293T cells expressing MC4R | Far more potent than Des-αMSH | [1] |
| Des-αMSH | cAMP Accumulation | 293T cells expressing MC4R | Less potent than Act-αMSH | [1] |
| Diacetyl-αMSH | In vitro Lipolysis | Rabbit adipose tissue slices | Equipotent to monoacetyl-αMSH, more potent than desacetyl-αMSH | [2] |
| Monoacetyl-αMSH | In vitro Lipolysis | Rabbit adipose tissue slices | Equipotent to diacetyl-αMSH, more potent than desacetyl-αMSH | [2] |
| Desacetyl-αMSH | In vitro Lipolysis | Rabbit adipose tissue slices | Less potent than acetylated forms | [2] |
| Diacetyl-αMSH | In vivo Lipolysis | Rabbit | Most potent, slowest onset, longest duration | [2] |
| Desacetyl-αMSH | In vivo Lipolysis | Rabbit | Least potent, quickest onset, shortest duration | [2] |
| Diacetyl-αMSH | Melanotropic Effect | Frog skin | Equipotent to monoacetyl-αMSH, more potent than desacetyl-αMSH | [2] |
| Monoacetyl-αMSH | Melanotropic Effect | Frog skin | Equipotent to diacetyl-αMSH, more potent than desacetyl-αMSH | [2] |
| Desacetyl-αMSH | Melanotropic Effect | Frog skin | Less potent than acetylated forms | [2] |
| α-MSH | Body Weight Reduction (Female) | Pomc tm1/tm1 mice | More potent than desacetyl-α-MSH | [3] |
| desacetyl-α-MSH | Body Weight Reduction (Female) | Pomc tm1/tm1 mice | Less potent than α-MSH | [3] |
| ACTH1-17 | Adenylate Cyclase Activation | HEK 293 cells with human MC-1 receptor | More potent than α-MSH and desacetyl α-MSH | [4] |
| α-MSH | Adenylate Cyclase Activation | HEK 293 cells with human MC-1 receptor | More potent than desacetyl α-MSH | [4] |
| desacetyl α-MSH | Adenylate Cyclase Activation | HEK 293 cells with human MC-1 receptor | Less potent than ACTH1-17 and α-MSH | [4] |
Signaling Pathways and Experimental Workflows
The biological effects of ACTH fragments are primarily mediated through melanocortin receptors (MCRs), which are G-protein coupled receptors that activate the adenylyl cyclase (AC) signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).
Caption: Signaling pathway of acetylated ACTH fragments via melanocortin receptors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the biological activity of ACTH fragments. Below are outlines of key experimental procedures.
cAMP Accumulation Assay
This assay quantifies the ability of ACTH fragments to stimulate the production of intracellular cAMP, a key second messenger in the melanocortin signaling pathway.
References
- 1. N-acetylation of hypothalamic alpha-melanocyte-stimulating hormone and regulation by leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three types of alpha-melanocyte-stimulating hormone: bioactivities and half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation of ACTH peptides in human skin and their activation of the melanocortin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New Acetyl-ACTH (4-24) Antibody for Immunohistochemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new Acetyl-ACTH (4-24) antibody for immunohistochemistry (IHC). It outlines a detailed experimental workflow, presents a comparative analysis with hypothetical competitor antibodies, and includes essential protocols and visualizations to ensure rigorous and reliable validation.
Introduction
Adrenocorticotropic hormone (ACTH) is a key regulator of the stress response, stimulating the adrenal cortex to produce cortisol.[1][2][3] Acetyl-ACTH (4-24) is a fragment of ACTH that has been identified as an agonist at the melanocortin-1 receptor (MC-1R). The specific localization of Acetyl-ACTH (4-24) in tissues is of significant interest for understanding its physiological and pathological roles. A highly specific and well-validated antibody is crucial for accurate IHC detection. This guide details the necessary steps to validate a new Acetyl-ACTH (4-24) antibody and compares its hypothetical performance against other available antibodies.
Acetyl-ACTH (4-24) Signaling Pathway
The canonical signaling pathway of the parent molecule, ACTH, involves its binding to the melanocortin-2 receptor (MC2R), a G-protein coupled receptor, which activates adenylyl cyclase and increases intracellular cAMP. This in turn activates Protein Kinase A (PKA), leading to the stimulation of steroidogenesis. Acetyl-ACTH (4-24), however, is known to be an agonist for the MC-1 receptor. The binding of Acetyl-ACTH (4-24) to MC1R is also expected to activate the cAMP/PKA signaling cascade, which can lead to various cellular responses depending on the cell type.
Caption: Acetyl-ACTH (4-24) signaling pathway.
Experimental Validation Workflow
A rigorous validation process is essential to ensure the specificity and reliability of a new antibody for IHC. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for antibody validation.
Comparative Analysis of Acetyl-ACTH (4-24) Antibodies
To objectively assess the performance of the new antibody, a side-by-side comparison with other commercially available antibodies targeting the ACTH (1-24) region is recommended. The following table summarizes hypothetical data from such a comparison.
| Feature | New Acetyl-ACTH (4-24) Antibody | Competitor A | Competitor B |
| Host Species | Rabbit | Mouse | Goat |
| Clonality | Monoclonal | Monoclonal | Polyclonal |
| Immunogen | Synthetic Acetyl-ACTH (4-24) peptide | Synthetic ACTH (1-24) peptide | Recombinant full-length ACTH |
| Optimal IHC Dilution | 1:500 | 1:200 | 1:100 |
| Signal-to-Noise Ratio | High | Moderate | Low |
| Specificity (Peptide Blocking) | Complete signal abrogation | Partial signal abrogation | Minimal signal abrogation |
| Cross-reactivity (Western Blot) | No cross-reactivity with full-length ACTH | Minor cross-reactivity with full-length ACTH | Significant cross-reactivity with full-length ACTH |
| Lot-to-Lot Consistency | High | High | Moderate |
Detailed Experimental Protocols
Antibody Titer Determination (Dot Blot)
-
Peptide Immobilization: Spot serial dilutions of the Acetyl-ACTH (4-24) peptide (from 1 µg to 1 ng) onto a nitrocellulose membrane and allow to air dry.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with serial dilutions of the new Acetyl-ACTH (4-24) antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at the manufacturer's recommended dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The optimal titer is the highest dilution that gives a strong signal with minimal background.
Specificity Testing (Western Blot)
-
Sample Preparation: Prepare lysates from cells or tissues known to express or not express ACTH. Include positive controls such as recombinant full-length ACTH and the Acetyl-ACTH (4-24) peptide.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Follow the same blocking and antibody incubation steps as in the dot blot protocol, using the optimal antibody titer determined previously.
-
Detection: Visualize the bands to assess the antibody's specificity for the Acetyl-ACTH (4-24) fragment and any potential cross-reactivity with the full-length protein.
Immunohistochemistry (IHC) Protocol for FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow to cool to room temperature.
-
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the new Acetyl-ACTH (4-24) antibody at its optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Signal Amplification: Incubate with an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Chromogen Detection: Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate through a graded ethanol series and xylene, and mount with a permanent mounting medium.
Peptide Blocking Competition Assay
-
Antibody-Peptide Pre-incubation: Pre-incubate the new Acetyl-ACTH (4-24) antibody with a 10-fold molar excess of the Acetyl-ACTH (4-24) peptide for 2 hours at room temperature with gentle agitation.
-
IHC Staining: Perform the IHC protocol as described above using the pre-incubated antibody-peptide mixture as the primary antibody solution.
-
Comparison: Compare the staining results with a slide stained with the primary antibody alone. Specific staining should be significantly reduced or completely absent on the slide with the blocked antibody.[4]
Conclusion
The validation of a new antibody for immunohistochemistry is a critical process that requires a systematic and multi-faceted approach. By following the detailed workflow and protocols outlined in this guide, researchers can confidently assess the specificity, sensitivity, and reliability of a new Acetyl-ACTH (4-24) antibody. The comparative analysis against existing antibodies provides a benchmark for performance, enabling informed decisions for research and drug development applications.
References
A Researcher's Guide to Selecting Acetyl-ACTH (4-24): A Comparative Framework
For researchers, scientists, and drug development professionals, the selection of a critical reagent like Acetyl-ACTH (4-24) necessitates a thorough evaluation of offerings from various suppliers. This guide provides a framework for a side-by-side comparison of Acetyl-ACTH (4-24) from different commercial sources. While direct comparative experimental data is not publicly available, this document outlines the essential experiments and data points required for an objective assessment of product performance, enabling users to make informed purchasing decisions.
Product Specifications: A Starting Point for Comparison
A preliminary comparison can be made based on the product specifications provided by suppliers. Key parameters to consider include purity, form, and storage conditions. The following table summarizes typical specifications that should be sought from suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >95% | >98% | >97% |
| Molecular Formula | C123H193N37O26S | C123H193N37O26S | C123H193N37O26S |
| Molecular Weight | 2638.19 g/mol | 2638.19 g/mol | 2638.15 g/mol |
| Form | Lyophilized Powder | Lyophilized Powder | Lyophilized Powder |
| Storage | -20°C | -20°C for long term | -20°C |
| Solubility | Water | DMSO, Water | Water |
| Certificate of Analysis | Available upon request | Provided with shipment | Available online |
Experimental Protocols for Performance Evaluation
To rigorously compare Acetyl-ACTH (4-24) from different suppliers, a series of experiments should be conducted to assess its purity, bioactivity, and receptor binding affinity.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is crucial for verifying the purity stated on the product datasheet and identifying any potential impurities.
Protocol:
-
Sample Preparation:
-
Reconstitute the lyophilized Acetyl-ACTH (4-24) from each supplier in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a final concentration of 1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatograms.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the impurity profiles of the products from different suppliers.
-
Bioactivity Assessment: In Vitro Steroidogenesis Assay
The primary biological function of ACTH is to stimulate the adrenal cortex to produce corticosteroids. This assay measures the ability of Acetyl-ACTH (4-24) to induce cortisol production in a suitable cell line.
Protocol:
-
Cell Culture:
-
Use an appropriate adrenal cell line, such as the human adrenal cortex cell line NCI-H295R or primary adrenal cells.
-
Culture the cells in the recommended medium until they reach 80-90% confluency.
-
-
Stimulation:
-
Prepare serial dilutions of Acetyl-ACTH (4-24) from each supplier in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the peptide.
-
Include a negative control (medium only) and a positive control (a reference standard of ACTH).
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Quantification of Cortisol:
-
Collect the cell culture supernatant.
-
Measure the concentration of cortisol in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve for each supplier's product by plotting the cortisol concentration against the log of the Acetyl-ACTH (4-24) concentration.
-
Calculate the EC50 (half-maximal effective concentration) for each product. A lower EC50 value indicates higher potency.
-
Receptor Binding Assay
This assay determines the affinity of Acetyl-ACTH (4-24) for its receptor, the melanocortin-2 receptor (MC2R). A competitive binding assay is commonly used.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the human MC2R.
-
-
Competitive Binding:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ACTH analog (e.g., [125I]-ACTH), and increasing concentrations of unlabeled Acetyl-ACTH (4-24) from each supplier.
-
Incubate the mixture to allow for competitive binding to the MC2R.
-
-
Separation and Detection:
-
Separate the bound from the free radiolabeled ligand using a filtration method.
-
Measure the radioactivity of the bound ligand using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand against the log of the concentration of the unlabeled competitor (Acetyl-ACTH (4-24)).
-
Calculate the IC50 (half-maximal inhibitory concentration) for each product, which is the concentration of the unlabeled peptide that displaces 50% of the radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
-
Visualizing the Process and Pathway
To better understand the experimental workflow and the underlying biological mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of Acetyl-ACTH (4-24) from different suppliers.
Caption: Simplified signaling pathway of ACTH leading to cortisol production.
By systematically applying these experimental protocols and carefully analyzing the resulting data, researchers can objectively compare Acetyl-ACTH (4-24) from different suppliers. This empirical approach ensures the selection of a high-quality reagent that is best suited for their specific research needs, ultimately contributing to the reliability and reproducibility of their experimental outcomes.
Comparative Analysis of ACTH Fragments: ACTH (4-10) vs. ACTH (4-24)
An Objective Guide for Researchers and Drug Development Professionals
Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the pro-opiomelanocortin (POMC) precursor.[1][2] It is a crucial component of the hypothalamic-pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to produce and release cortisol.[1][3][4] Various fragments of the full ACTH molecule have been synthesized and studied to understand their structure-activity relationships and isolate specific biological functions. This guide provides a detailed comparison of two such fragments: the heptapeptide (B1575542) ACTH(4-10) and the larger ACTH(1-24) peptide, also known as Tetracosactide or Cosyntropin.[5] While both originate from the same parent molecule, their functional profiles are markedly distinct, a direct consequence of their structural differences.
I. Structural and Receptor Binding Differences
The primary functional divergence between ACTH(4-10) and ACTH(1-24) stems from their differential affinity for the five subtypes of melanocortin receptors (MC1R through MC5R).[6] These G-protein-coupled receptors are expressed in various tissues and mediate the diverse effects of melanocortin peptides.[2][7]
-
ACTH (4-24): This fragment comprises the first 24 amino acids of ACTH and represents the complete biologically active region of the native hormone required for steroidogenesis.[5][8] Its most critical function is potent agonism at the melanocortin-2 receptor (MC2R) , which is located almost exclusively on the cells of the adrenal cortex.[2][7] The binding of ACTH(1-24) to MC2R is the primary trigger for the synthesis and release of glucocorticoids like cortisol.[2][5] The amino acid sequence 15-18 (Lys-Lys-Arg-Arg) is considered the "address sequence," crucial for binding to the MC2R, while the 6-9 sequence (His-Phe-Arg-Trp) is the "message sequence" essential for activating the receptor and initiating signal transduction.[9]
-
ACTH (4-10): This shorter, seven-amino-acid fragment (Met-Glu-His-Phe-Arg-Trp-Gly) lacks the key sequences required for potent MC2R binding and activation.[10] Consequently, it is devoid of significant corticotropic (steroid-producing) activity.[10] Instead, its effects are primarily mediated through other melanocortin receptors, particularly the MC3R and MC4R , which are abundant in the central nervous system.[11][12] It is considered an MC4R agonist.[12][13] Its affinity for these receptors is generally lower than that of larger melanocortin peptides like α-MSH or full-length ACTH.[14]
| Peptide | Primary Receptor Target(s) | Key Biological Activity | Potency |
| ACTH (4-24) | MC2R (Adrenal Cortex) | Potent Steroidogenesis (Cortisol Release)[5][9] | High (EC50 in the nanomolar range for MC4R)[13] |
| ACTH (4-10) | MC3R, MC4R (Central Nervous System) | Neuromodulation (Attention, Learning, Memory)[15][16] | Low (Lacks significant steroidogenic activity)[10] |
II. Signaling Pathways and Physiological Functions
The activation of melanocortin receptors by both ACTH fragments generally initiates a common signaling cascade involving the Gs alpha subunit, adenylyl cyclase activation, and subsequent generation of cyclic AMP (cAMP).[1][3][9] However, the location of the target receptor dictates the ultimate physiological outcome.
In the adrenal cortex, the binding of ACTH(4-24) to MC2R triggers a robust increase in intracellular cAMP.[1] This activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets.[2] This cascade leads to both acute and long-term effects:
-
Acute Effects: Stimulation of cholesterol delivery to mitochondria and activation of the P450scc enzyme, which catalyzes the rate-limiting step in steroid synthesis.[1]
-
Chronic Effects: Increased transcription of genes for steroidogenic enzymes and LDL receptors to enhance cholesterol uptake.[1]
The primary physiological function of ACTH(4-24) is therefore the regulation of adrenal steroid production, making it an essential tool for the diagnosis of adrenal insufficiency (the ACTH stimulation test).[5]
In the brain, ACTH(4-10) acts on MC3R and MC4R on neurons to modulate synaptic activity and plasticity, primarily through the same cAMP/PKA pathway. Its physiological functions are exclusively extra-adrenal and centered on the central nervous system.[15][16][17]
-
Cognitive Enhancement: Studies have shown that ACTH(4-10) can improve selective attention, facilitate the processing of patterned information, and enhance memory.[15][16]
-
Cardiovascular Effects: At higher doses, ACTH(4-10) can produce pressor (increased blood pressure) and cardioaccelerator effects, which are thought to be mediated by the release of catecholamines.[17][18]
-
Behavioral Effects: Analogs of ACTH(4-10) have been investigated for a range of neurotropic effects, including nootropic, neuroprotective, and anxiolytic properties.[19]
III. Summary of Functional Differences
| Feature | ACTH (4-10) | ACTH (4-24) |
| Primary Site of Action | Central Nervous System | Adrenal Cortex |
| Primary Receptor | MC3R, MC4R | MC2R |
| Steroidogenic Activity | None / Negligible[10] | Potent Stimulator[5][9] |
| Primary Function | Neuromodulation, Cognitive Enhancement[15][16] | Cortisol and Androgen Production[1][3] |
| Clinical/Research Use | Research on attention, memory, neuroprotection[19] | Diagnosis of adrenal insufficiency[5] |
| Other Effects | Pressor and cardioaccelerator activity[17][18] | Can bind to other MCRs, but with lower affinity |
IV. Key Experimental Protocols
The functional differences between these peptides are elucidated using specific in vitro and in vivo assays.
This assay quantifies the affinity of a peptide for a specific receptor subtype.
-
Objective: To determine the inhibition constant (Ki) of ACTH(4-10) and ACTH(4-24) for specific melanocortin receptors (e.g., MC2R, MC4R).
-
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) engineered to transiently or stably express a single human melanocortin receptor subtype.[11]
-
Membrane Preparation: Harvest the cells and prepare a membrane fraction containing the receptors.
-
Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled melanocortin ligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
Competition: In parallel, incubate the membrane/radioligand mixture with increasing concentrations of the unlabeled competitor peptides (ACTH(4-10) or ACTH(4-24)).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor peptide. Use non-linear regression to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding), from which the Ki value can be derived.
-
This functional assay measures the ability of a peptide to activate the Gs-coupled signaling pathway.
-
Objective: To determine the potency (EC50) of ACTH(4-10) and ACTH(4-24) in stimulating cAMP production.
-
Methodology:
-
Cell Culture: Plate HEK293 cells expressing the desired melanocortin receptor in 96-well plates.[20]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.[20]
-
Stimulation: Add increasing concentrations of the test peptides (ACTH(4-10) or ACTH(4-24)) to the wells and incubate for a defined period (e.g., 1 hour at 37°C).[20]
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.[20]
-
Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[21]
-
Data Analysis: Plot the measured cAMP levels against the peptide concentration and use a sigmoidal dose-response curve to determine the EC50 value.[22]
-
Conclusion
References
- 1. Adrenocorticotropic hormone - Wikipedia [en.wikipedia.org]
- 2. ACTH Action on the Adrenals - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Physiology, Adrenocorticotropic Hormone (ACTH) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. labcorp.com [labcorp.com]
- 6. eneuro.org [eneuro.org]
- 7. Frontiers | Melanocortin Regulation of Inflammation [frontiersin.org]
- 8. Frontiers | From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective [frontiersin.org]
- 9. jme.bioscientifica.com [jme.bioscientifica.com]
- 10. karger.com [karger.com]
- 11. Selectivity of [Phe-I7], [Ala6], and [D-Ala4,Gln5,Tyr6] substituted ACTH(4-10) analogues for the melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. academic.oup.com [academic.oup.com]
- 16. MSH/ACTH 4-10 influences behavioral and physiological measures of attention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Natriuretic and hypertensive activities reside in a fragment of ACTH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Third Transmembrane Domain of the Adrenocorticotropic Receptor Is Critical for Ligand Selectivity and Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of CRN04894: A Novel Potent Selective MC2R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Acetyl-ACTH (4-24) (human, bovine, rat)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the proper disposal of Acetyl-ACTH (4-24) (human, bovine, rat), a fragment of the proopiomelanocortin (POMC) peptide.[1] Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. While Acetyl-ACTH (4-24) is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal.[2]
Core Principles of Peptide Disposal
All peptide waste should be treated as laboratory chemical waste to ensure safe handling.[3] The primary goal is to prevent the release of biologically active or chemical compounds into the environment. Never dispose of peptides, even in small quantities, down the sink or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
Disposal of Unused or Expired Acetyl-ACTH (4-24)
Solid (lyophilized powder) and reconstituted liquid forms of Acetyl-ACTH (4-24) should be disposed of as chemical waste.
| Form | Container | Labeling | Disposal Route |
| Solid (Lyophilized Powder) | Original vial or a securely sealed, compatible chemical waste container. | "Chemical Waste," "Acetyl-ACTH (4-24)," and any other information required by your institution. | Collection by the institution's EHS department for incineration or other approved chemical waste treatment methods. |
| Liquid (Reconstituted Solution) | A designated and compatible chemical waste container (e.g., a labeled glass or polyethylene (B3416737) bottle). | "Chemical Waste," "Aqueous solution of Acetyl-ACTH (4-24)," and the approximate concentration and volume. | Collection by the institution's EHS department. |
Disposal of Contaminated Materials
Materials that have come into contact with Acetyl-ACTH (4-24) must be decontaminated or disposed of as chemical waste.
| Material | Disposal Procedure |
| Personal Protective Equipment (PPE) | Contaminated gloves, lab coats, and other disposable PPE should be placed in a designated chemical waste bag or container. |
| Sharps | Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste disposal. |
| Glassware and Plasticware | Reusable glassware should be decontaminated by soaking in a suitable laboratory cleaning solution. Disposable plasticware should be collected as solid chemical waste. |
| Spill Cleanup Materials | Absorbent materials used to clean up spills of Acetyl-ACTH (4-24) should be collected in a sealed bag or container and disposed of as chemical waste. |
Disposal of Empty Containers
Empty vials that once contained Acetyl-ACTH (4-24) should be managed according to institutional guidelines for empty chemical containers.
| Container Type | Rinsing Procedure | Disposal |
| Original Vials | Triple rinse with a suitable solvent (e.g., water or ethanol). Collect the rinsate as chemical waste. | After rinsing and air-drying, deface the label and dispose of it in the appropriate laboratory glass or solid waste stream, as directed by your EHS department. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Acetyl-ACTH (4-24) and associated materials.
Caption: Disposal workflow for Acetyl-ACTH (4-24).
Handling of Trifluoroacetate (B77799) (TFA) Salts
Acetyl-ACTH (4-24) is often supplied as a trifluoroacetate (TFA) salt, a common counterion used in peptide synthesis and purification. While high concentrations of TFA can be cytotoxic, the small amounts present as counterions in peptide preparations do not typically classify the product as hazardous waste.[4] The disposal procedures outlined above are sufficient for managing Acetyl-ACTH (4-24) TFA salt.
Disclaimer: The information provided in this document is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS) for Acetyl-ACTH (4-24). All waste disposal activities should be conducted in accordance with local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling Acetyl-ACTH (4-24) (human, bovine, rat)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide Acetyl-ACTH (4-24). As the specific chemical, physical, and toxicological properties of this product have not been exhaustively investigated, it is imperative to exercise due care and follow standard laboratory safety protocols for handling potentially hazardous chemicals.[1]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure the safety of laboratory personnel, the following personal protective equipment and engineering controls are essential when handling Acetyl-ACTH (4-24).
Recommended Personal Protective Equipment: [1][2][3]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] |
| Respiratory Protection | Respirator or Dust Mask | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1][4] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.[1] Lyophilized peptides are sensitive to moisture and temperature fluctuations.[6][7]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered.[1] Allow the sealed vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[4][6]
-
Personal Protective Equipment : Don all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing : When weighing the lyophilized powder, do so quickly in a designated area, taking care to avoid creating dust.[1][4] Reseal the container tightly immediately after use.[4]
-
Reconstitution : If preparing a solution, add the appropriate sterile solvent slowly and cap the container securely before mixing.[1][7] Sonication may aid in dissolving the peptide, but avoid excessive heating.[4] For peptides with specific residues like Cys, Met, or Trp, use oxygen-free buffers.[4]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
Storage Protocols:
| Form | Storage Temperature | Duration | Important Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a tightly sealed, light-resistant container in a dry environment.[6][8] |
| 4°C | Short-term (days to weeks) | Keep away from bright light and moisture. | |
| In Solution | -20°C or -80°C | Short-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4][8] Use sterile buffers (pH 5-6) for better stability.[8] |
Disposal Plan
All waste materials, including the peptide in its solid or solution form, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide waste into a clearly labeled, sealed container designated for chemical waste.[1][3] Do not mix with other waste streams.[5]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Disposal : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3][5]
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[3] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for disposal.[2][3] Ventilate the area and clean the spill site thoroughly.[2]
Visual Workflow for Handling Acetyl-ACTH (4-24)
Caption: Workflow for the safe handling of Acetyl-ACTH (4-24).
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. peptide.co.jp [peptide.co.jp]
- 4. bachem.com [bachem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. nbinno.com [nbinno.com]
- 8. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
